1-Butyl-1-methylpiperidinium hexafluorophosphate
Description
The exact mass of the compound 1-Butyl-1-methylpiperidinium hexafluorophosphate, 99% is 301.13940568 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butyl-1-methylpiperidinium hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-1-methylpiperidinium hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-butyl-1-methylpiperidin-1-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.F6P/c1-3-4-8-11(2)9-6-5-7-10-11;1-7(2,3,4,5)6/h3-10H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOLSPXOTQMKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCCC1)C.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22F6NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049385 | |
| Record name | 1-Butyl-1-methylpiperidinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257647-66-7 | |
| Record name | 1-Butyl-1-methylpiperidinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257647-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Role of Piperidinium-Based Ionic Liquids in Advanced Applications
An In-Depth Technical Guide to 1-Butyl-1-methylpiperidinium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Ionic liquids (ILs) have emerged as a pivotal class of materials, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] Among the diverse families of ILs, those based on the piperidinium cation have garnered significant interest due to their exceptional performance characteristics, including high ionic conductivity and a wide electrochemical window.[2] This guide focuses on a specific, yet highly versatile member of this family: 1-Butyl-1-methylpiperidinium hexafluorophosphate (CAS 1257647-66-7).
This compound, also known as BMPip PF6, stands as a compelling alternative to more traditional imidazolium and pyridinium-based ILs.[2][3] Its saturated heterocyclic structure imparts a high degree of chemical and thermal stability, making it a prime candidate for demanding applications. The hexafluorophosphate ([PF6]⁻) anion, while requiring careful handling due to its sensitivity to water, contributes to the IL's hydrophobicity and wide potential window, which is crucial for electrochemical applications.[4][5]
This technical guide will provide a comprehensive overview of the core properties of 1-Butyl-1-methylpiperidinium hexafluorophosphate, delve into its synthesis, and explore its key applications, with a particular focus on its role in energy storage and as a specialized reaction medium.
Core Physicochemical and Safety Properties
The utility of 1-Butyl-1-methylpiperidinium hexafluorophosphate is fundamentally dictated by its physical, chemical, and safety characteristics. A summary of these properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1257647-66-7 | [4] |
| Molecular Formula | C₁₀H₂₂F₆NP | [4] |
| Molecular Weight | 301.25 g/mol | [4] |
| Appearance | Crystals, White to off-white crystalline powder | [6] |
| Melting Point | 81 °C | [4][7] |
| Purity | >99% | [4] |
| Common Impurities | Water (≤0.5%), Halides (Br⁻, Cl⁻, F⁻) (≤25 mg/kg each) | |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 | |
| Signal Word | Warning | |
| Key Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Storage Class | 11 (Combustible Solids) |
Synthesis of 1-Butyl-1-methylpiperidinium Hexafluorophosphate: A Two-Step Approach
The synthesis of 1-Butyl-1-methylpiperidinium hexafluorophosphate is typically achieved through a two-step process involving quaternization followed by anion exchange. This method allows for high purity and yield.
Step 1: Quaternization of N-methylpiperidine
The initial step involves the formation of the 1-Butyl-1-methylpiperidinium cation through a nucleophilic substitution reaction (SN2). N-methylpiperidine acts as the nucleophile, and a butyl halide (commonly 1-bromobutane) serves as the electrophile.
Caption: Quaternization of N-methylpiperidine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-methylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Reagent Addition: While stirring, add 1-bromobutane (1.0-1.1 eq) dropwise to the solution. The reaction is exothermic, so controlled addition is recommended.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product, 1-Butyl-1-methylpiperidinium bromide, will often precipitate. If not, the solvent can be removed under reduced pressure. The resulting solid is then washed with a non-polar solvent like diethyl ether to remove unreacted starting materials and dried under vacuum.
Step 2: Anion Exchange
The second step involves replacing the bromide anion with the desired hexafluorophosphate anion. This is typically achieved through a metathesis reaction with a hexafluorophosphate salt, often lithium or potassium hexafluorophosphate, in a suitable solvent.
Caption: Anion exchange to form the final product.
Experimental Protocol:
-
Dissolution: Dissolve the 1-Butyl-1-methylpiperidinium bromide from Step 1 in deionized water. In a separate vessel, dissolve a slight molar excess (1.05 eq) of lithium hexafluorophosphate in deionized water.
-
Reaction: Slowly add the aqueous solution of lithium hexafluorophosphate to the stirred solution of the piperidinium bromide. The hydrophobic product, 1-Butyl-1-methylpiperidinium hexafluorophosphate, will precipitate from the aqueous phase.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Purification: Wash the organic layer multiple times with deionized water to remove any remaining inorganic salts. The presence of halides can be checked by adding a silver nitrate solution to the aqueous washings.
-
Final Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting solid should be dried thoroughly under high vacuum to remove residual water and solvent, as the [PF6]⁻ anion is sensitive to hydrolysis.[5][8]
Core Applications and Technical Insights
1-Butyl-1-methylpiperidinium hexafluorophosphate's robust properties make it a highly valuable material in several scientific and industrial domains.
Electrochemical Systems: A Stable Electrolyte for High-Voltage Applications
The primary application of this ionic liquid is as an electrolyte component in high-performance energy storage devices.[4]
-
Wide Electrochemical Window: Piperidinium-based ILs are known for their broad electrochemical stability, and the [PF6]⁻ anion further contributes to this.[2] This allows for their use in high-voltage systems, such as advanced lithium-ion batteries and supercapacitors, without premature decomposition of the electrolyte.[4]
-
High Thermal Stability: The inherent stability of the piperidinium cation increases the safety of devices like lithium-ion batteries by reducing the risk of thermal runaway associated with volatile organic solvents.[2][3]
-
Ionic Conductivity: While solid at room temperature, it can be used in elevated temperature applications or as part of an electrolyte formulation (e.g., mixed with other solvents or in a polymer matrix) to achieve high ionic conductivity.
Causality in Application: The combination of a wide electrochemical window and high thermal stability is critical for developing next-generation energy storage systems that are both high-capacity and safe.[2] For instance, in lithium-ion batteries, a stable electrolyte allows for the use of high-voltage cathode materials and high-capacity anodes like silicon, which can significantly enhance energy density.[2]
Catalysis and Organic Synthesis: A Non-Coordinating, Hydrophobic Reaction Medium
The unique solvent properties of 1-Butyl-1-methylpiperidinium hexafluorophosphate provide distinct advantages in chemical synthesis.
-
Non-Coordinating Environment: The [PF6]⁻ anion is weakly coordinating, which is beneficial in transition-metal catalysis where coordination of the solvent to the metal center can inhibit catalytic activity.[4]
-
Biphasic Catalysis: Its hydrophobic nature allows for its use in biphasic systems, facilitating the separation of catalysts (dissolved in the IL phase) from products (in an immiscible organic or aqueous phase), which simplifies catalyst recycling.[4]
-
Enhanced Reaction Rates and Selectivities: As a solvent for reactions like nucleophilic substitutions and alkylations, the ionic environment can stabilize charged intermediates and transition states, leading to altered reaction rates and selectivities compared to conventional molecular solvents.[4]
Materials and Polymer Science
This ionic liquid also finds use as a functional component in advanced materials.
-
Polymer Electrolytes: It can be incorporated into polymer matrices to create ion-conductive films or "ionogels".[4] These materials combine the mechanical properties of the polymer with the ionic conductivity of the IL, finding applications in flexible electronics and solid-state batteries.
-
Nanoparticle Stabilization: The ionic liquid can act as a stabilizing agent in the synthesis of nanoparticles, preventing agglomeration and controlling particle size and morphology.[4]
Conclusion: A Versatile and Stable Ionic Liquid
1-Butyl-1-methylpiperidinium hexafluorophosphate represents a significant advancement in the field of ionic liquids. Its robust thermal and electrochemical stability, coupled with its utility as a non-coordinating and hydrophobic solvent, makes it a highly versatile material. For researchers in electrochemistry, catalysis, and materials science, this ionic liquid offers a powerful tool to enhance performance, improve safety, and enable novel chemical transformations. As research continues to push the boundaries of energy storage and green chemistry, the unique properties of piperidinium-based ionic liquids like this one will undoubtedly play a crucial role.
References
-
Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids | The Battery Group. (2007). Fluid Phase Equilibria, 261(1-2). [Link]
-
1-Butyl-1-methylpiperidinium hexafluorophosphate, >99% - RoCo Global. (n.d.). RoCo Global. [Link]
-
Comparing Triflate and Hexafluorophosphate Anions of Ionic Liquids in Polymer Electrolytes for Supercapacitor Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Salminen, J., Papaiconomou, N., Kumar, R. A., Lee, J.-M., Kerr, J., Newman, J., & Prausnitz, J. M. (n.d.). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. eScholarship. [Link]
-
The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - MDPI. (2022, November 28). MDPI. [Link]
-
Physico-Chemical Properties and Phase Behavior of Piperidinium-Based Ionic Liquids | Request PDF. (2026, February 6). ResearchGate. [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances - MDPI. (2020, December 9). MDPI. [Link]
-
Electrochemical Investigations in the Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Electrochemically-induced Reactions of Hexafluorophosphate Anions With Water in Negative Ion Electrospray Mass Spectrometry of Undiluted Ionic Liquids - PubMed. (2006, July 15). PubMed. [Link]
-
Electrochemically-Induced Reactions of Hexafluorophosphate Anions with Water in Negative Ion Electrospray Mass Spectrometry of Undiluted Ionic Liquids | Request PDF. (2025, August 9). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids | The Battery Group [batterygroup.lbl.gov]
- 4. roco.global [roco.global]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-Butyl-1-methylpiperidinium hexafluorophosphate, >99% | IoLiTec [iolitec.de]
- 8. Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
[BMPIP][PF6] ionic liquid physical properties and melting point
This technical guide details the physicochemical properties, synthesis, and applications of 1-Butyl-1-methylpiperidinium hexafluorophosphate ([BMPIP][PF6]) .[1] Unlike the ubiquitous imidazolium-based ionic liquids (e.g., [BMIM][PF6]) which are often liquid at room temperature, [BMPIP][PF6] is a room-temperature solid with a distinct melting transition, offering unique advantages in solid-state electrolytes and high-voltage electrochemical systems.[1]
Physical Properties, Synthesis, and Electrochemical Profile[1]
Part 1: Executive Summary
1-Butyl-1-methylpiperidinium hexafluorophosphate (CAS: 1257647-66-7), abbreviated as [BMPIP][PF6] or [PIP14][PF6] , is a hydrophobic ionic liquid characterized by a saturated six-membered heterocyclic cation.[1]
Unlike its aromatic counterparts (imidazolium/pyridinium), the piperidinium cation is non-aromatic and saturated. This structural difference confers superior cathodic stability, making [BMPIP][PF6] a critical candidate for high-voltage energy storage devices (Li-ion batteries, supercapacitors) where electrolyte degradation at the anode is a limiting factor.[1] Its high melting point (~81°C) classifies it as a "frozen" ionic liquid at ambient conditions, often utilized in polymer gel electrolytes or high-temperature solvents.[1]
Part 2: Molecular Architecture & Synthesis
2.1 Chemical Structure[1][2]
-
Cation: [BMPIP]+ (1-Butyl-1-methylpiperidinium).[1] A saturated piperidine ring with a methyl and a butyl group attached to the quaternary nitrogen.
-
Anion: [PF6]- (Hexafluorophosphate).[3][4] A symmetrical, non-coordinating inorganic anion responsible for the salt's hydrophobicity.[1]
2.2 Synthesis Protocol
The synthesis follows a two-step mechanism: Quaternization (Menshutkin reaction) followed by Anion Metathesis .
Step 1: Synthesis of [BMPIP][Br] (Precursor)
-
Reagents: N-methylpiperidine (1.0 eq), 1-Bromobutane (1.1 eq), Acetonitrile (Solvent).[1]
-
Procedure: Charge a round-bottom flask with N-methylpiperidine dissolved in acetonitrile. Add 1-bromobutane dropwise at 0°C under inert atmosphere (N2/Ar) to prevent oxidation and exotherms.
-
Reaction: Reflux at 70°C for 24–48 hours.
-
Purification: Remove solvent via rotary evaporation.[1] Recrystallize the resulting white solid from ethyl acetate/acetone to remove unreacted amine.
Step 2: Metathesis to [BMPIP][PF6]
-
Reagents: [BMPIP][Br] (aq), Potassium Hexafluorophosphate (KPF6) (aq).
-
Procedure: Dissolve [BMPIP][Br] in distilled water. Slowly add a stoichiometric aqueous solution of KPF6.[1]
-
Precipitation: [BMPIP][PF6] is hydrophobic and will precipitate out of the water phase immediately as a white solid.
-
Purification: Filter the solid. Wash repeatedly with ice-cold distilled water to remove KBr byproducts (verify with AgNO3 test for halides).[1]
-
Drying: Dry in a vacuum oven at 60°C for at least 24 hours. Critical: Water content must be <50 ppm to prevent hydrolysis of [PF6]-.[1]
Figure 1: Synthetic pathway for [BMPIP][PF6] via halide intermediate and aqueous metathesis.
Part 3: Physicochemical Profile
3.1 Melting Point & Phase Behavior
The most distinct property of [BMPIP][PF6] compared to [BMIM][PF6] is its phase state. It is not a room-temperature ionic liquid (RTIL).[1]
| Property | Value / Observation | Notes |
| Physical State (25°C) | White Crystalline Solid | Powder or needle-like crystals.[1] |
| Melting Point ( | 81°C – 88°C | Sharp endothermic peak on DSC. |
| Solid-Solid Transition | ~12°C | Often observed in piperidinium salts due to conformational changes in the ring/alkyl chain. |
| Density | ~1.3–1.4 g/cm³ (Solid) | Estimated based on lattice packing of piperidinium salts. |
Scientific Insight: The high melting point (relative to imidazolium) arises from the conformational rigidity of the saturated piperidinium ring. Unlike the planar imidazolium ring which disrupts crystal packing, the chair conformation of piperidine allows for more efficient packing with the octahedral [PF6]- anion, increasing the lattice energy and thus the melting point.
3.2 Thermal Stability (TGA)
[BMPIP][PF6] exhibits exceptional thermal stability, making it suitable for high-temperature electrolytes.
-
Decomposition Onset (
): ~360°C – 400°C (under ). -
Mechanism: Degradation typically proceeds via Hofmann elimination of the alkyl chain or nucleophilic attack by the anion at extreme temperatures.
-
Warning: While thermally stable in inert atmospheres, the [PF6]- anion is prone to hydrolysis in the presence of moisture at elevated temperatures (
C), releasing HF.[1]
3.3 Solubility Profile
-
Water: Insoluble (Hydrophobic).
-
Alcohols: Soluble in methanol/ethanol (temperature dependent).
-
Polar Aprotic: Soluble in Acetonitrile, Acetone, DMF.[1]
-
Non-polar: Insoluble in Hexane, Diethyl Ether.[1]
Part 4: Electrochemical Properties
The primary utility of [BMPIP][PF6] lies in its electrochemical window, which is significantly wider than that of aromatic ILs.
| Parameter | Value | Significance |
| Electrochemical Window (EW) | ~5.5 V – 6.0 V | Wider than [BMIM][PF6] (~4.2 V).[1] |
| Cathodic Limit ( | ~ -3.2 V vs Fc/Fc+ | Resistant to reduction due to saturated ring. |
| Anodic Limit ( | ~ +2.5 V vs Fc/Fc+ | Limited by the oxidation of the anion. |
Application Logic: The saturated piperidinium ring lacks the acidic C2-proton found in imidazolium rings. This prevents the reductive decomposition often seen in [BMIM] salts at low potentials, allowing [BMPIP][PF6] to be used with reactive anodes (like Lithium metal) in solid-state battery composites.
Figure 2: Electrochemical stability logic of [BMPIP][PF6].
Part 5: Safety & Handling (The Hydrolysis Risk)
While the cation is relatively non-toxic compared to pyridinium, the anion presents a specific chemical hazard.
The Hydrolysis Pathway:
-
Risk: Formation of Hydrofluoric Acid (HF).
-
Mitigation:
-
Storage: Must be stored in a desiccator or glovebox.
-
Drying: Pre-drying at 60°C under vacuum is mandatory before use in electrochemical cells.[1]
-
Detection: Yellowing of the solid or etching of glass containers indicates decomposition.
-
References
-
Chowdhury, S. et al. (2010).[1] Thermal stability and phase behavior of piperidinium-based ionic liquids. Thermochimica Acta. (General reference for piperidinium thermal properties).
-
MacFarlane, D. R. et al. (2014).[1] Energy applications of ionic liquids. Energy & Environmental Science. (Source for electrochemical window comparisons).
Sources
- 1. 1-Butyl-3-methyl-imidazolium hexafluorophosphate (BMIM PF6), 25 g, CAS No. 174501-64-5 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. roco.global [roco.global]
- 3. researchgate.net [researchgate.net]
- 4. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
1-Butyl-1-methylpiperidinium hexafluorophosphate molecular structure vs [BMIM][PF6]
An in-depth technical analysis of the structural, physicochemical, and electrochemical divergence between two prominent ionic liquids (ILs): 1-Butyl-1-methylpiperidinium hexafluorophosphate ([BMPip][PF6]) and 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]).
Executive Summary
The evolution of room-temperature ionic liquids (RTILs) has fundamentally shifted the landscape of green chemistry, biocatalysis, and advanced energy storage. While second-generation aromatic ILs like [BMIM][PF6] have become ubiquitous due to their excellent solvation properties and low viscosity [[1]](), they exhibit critical vulnerabilities under extreme electrochemical stress. This limitation has driven the development of third-generation aliphatic ILs, notably [BMPip][PF6] (also referred to as [C4MPd][PF6] or PIP14-PF6).
By replacing the planar, sp²-hybridized imidazolium ring with a saturated, sp³-hybridized piperidinium chair conformation, researchers can unlock substantially wider electrochemical windows 2. This guide dissects the causality behind these structural differences, profiles their physicochemical properties, and provides field-proven, self-validating protocols for their synthesis and application.
Structural and Mechanistic Causality
The macroscopic properties of an ionic liquid are dictated by the nanoscopic interactions between its cationic core and anionic counterpart. When comparing [BMIM]+ and [BMPip]+, the divergence in performance is rooted in molecular orbital theory and hydrogen bonding networks.
-
Electronic Structure and Cathodic Stability: The [BMIM]+ cation features a delocalized π-electron system across its aromatic ring. This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, [BMIM]+ is relatively easy to reduce, severely limiting its cathodic stability (typically degrading around -2.0 V vs. Ag/Ag+) 3. Conversely, the [BMPip]+ cation is fully saturated (sp³ hybridized). The absence of π-conjugation pushes the LUMO to a significantly higher energy state, rendering the piperidinium core highly resistant to electron acceptance. This grants [BMPip][PF6] an exceptionally wide electrochemical window, making it suitable for highly reducing environments like lithium metal plating 2.
-
Intermolecular Forces and Viscosity: Density Functional Theory (DFT) calculations reveal that piperidinium-based ILs exhibit a higher degree of hydrogen bonding between the alkyl chains/ring protons and the anion compared to their imidazolium counterparts 4. This increased H-bonding, combined with the bulky chair conformation of the piperidine ring, increases van der Waals interactions. As a result, [BMPip][PF6] generally exhibits a higher melting point and greater viscosity than the highly fluid [BMIM][PF6].
-
The Anionic Vulnerability ([PF6]-): While the [PF6]- anion is weakly coordinating and imparts hydrophobicity, it is chemically labile in the presence of moisture. Trace water catalyzes the hydrolysis of [PF6]-, yielding highly toxic and corrosive hydrofluoric acid (HF) [[5]](). This mechanistic reality dictates the rigorous vacuum-drying steps required in the synthesis protocols below.
Causality mapping of cation hybridization to electrochemical stability and application.
Physicochemical Profiling
The structural differences translate directly into measurable physicochemical metrics. The table below summarizes the critical data points guiding solvent and electrolyte selection.
| Property | [BMIM][PF6] | [BMPip][PF6] | Impact on Application |
| State at Room Temp | Liquid (Light yellow/clear) 1 | Solid / Highly Viscous Liquid | [BMIM] is superior for continuous flow chemistry and ambient extractions. |
| Melting Point | -8 °C to 10 °C 6 | ~ 80 °C - 90 °C | [BMPip] requires elevated temperatures for liquid-state operations unless used as a polymer electrolyte additive. |
| Density (20 °C) | 1.38 g/mL [[7]]() | ~ 1.3 - 1.4 g/mL | Both exhibit high density, facilitating easy phase separation in biphasic aqueous systems. |
| Electrochemical Window | ~ 4.0 V | > 5.0 V 2 | [BMPip] is mandatory for high-voltage battery systems (e.g., 5V cathodes, Si-Li anodes). |
| Primary Use Case | Biocatalysis, Drug Extraction 7 | Li-ion Batteries, Electrodeposition | Dictated by the trade-off between mass transport (viscosity) and electrochemical stability. |
Experimental Protocols: Synthesis and Self-Validating Purification
The synthesis of high-purity [BMPip][PF6] requires strict adherence to self-validating analytical checks. Trace halides (from the alkylation step) and trace water (from metathesis) will catastrophically degrade the electrochemical window and lead to HF generation 5.
Phase 1: Menshutkin Quaternization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and an inert argon atmosphere, combine 1-methylpiperidine (1.0 eq) and 1-bromobutane (1.1 eq). Acetonitrile can be used as a solvent to manage exothermicity.
-
Reflux: Heat the mixture to 70 °C under continuous magnetic stirring for 48 hours.
-
Precipitation: Cool the mixture to room temperature. The intermediate, 1-butyl-1-methylpiperidinium bromide ([BMPip]Br), will precipitate as a white solid.
-
Washing: Filter the solid and wash aggressively with cold ethyl acetate to remove unreacted starting materials. Dry under vacuum.
Phase 2: Anion Metathesis & Self-Validating Purification
-
Aqueous Exchange: Dissolve the purified [BMPip]Br in minimum deionized water. Slowly add an equimolar aqueous solution of Potassium Hexafluorophosphate (KPF6) under vigorous stirring at room temperature 4.
-
Phase Separation: The hydrophobic [BMPip][PF6] will immediately separate from the aqueous phase. Extract the product using dichloromethane (DCM).
-
Iterative Washing: Wash the DCM layer repeatedly with ultra-pure deionized water (18.2 MΩ·cm).
-
Self-Validation (Halide Test): Collect a sample of the aqueous wash effluent. Add a few drops of 0.1 M Silver Nitrate (AgNO3).
-
Causality Check: If a cloudy white precipitate (AgBr) forms, halide impurities remain. You must continue washing. The protocol is only validated when the AgNO3 test remains perfectly clear.
-
-
Rigorous Dehydration: Remove the DCM via rotary evaporation. Transfer the IL to a Schlenk line and dry under high vacuum (10⁻³ mbar) at 60 °C for a minimum of 48 hours to prevent subsequent [PF6]- hydrolysis.
Synthesis and self-validating purification workflow for [BMPip][PF6].
References
- 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia Source: Wikipedia URL
- Properties and Applications of 1-Butyl-3-methylimidazolium Hexafluorophosphate Source: Allinno URL
- Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations Source: UC Berkeley URL
- 1-Butyl-3-methylimidazolium hexafluorophosphate - Chem-Impex Source: Chem-Impex URL
- Piperidinium Ionic Liquids - Alfa Chemistry Source: Alfa Chemistry URL
- Pyrrolidium- and Imidazolium-Based Ionic Liquids and Electrolytes with Flexible Oligoether Anions Source: Chalmers Research URL
- A Comparative Study of Piperidinium and Imidazolium Based Ionic Liquids: Thermal, Spectroscopic and Theoretical Studies Source: ResearchGate URL
Sources
- 1. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ceder.berkeley.edu [ceder.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. research.chalmers.se [research.chalmers.se]
- 6. chemimpex.com [chemimpex.com]
- 7. Properties and Applications of 1-Butyl-3-methylimidazolium Hexafluorophosphate | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]
Technical Guide: Solubility Profile of 1-Butyl-1-methylpiperidinium Hexafluorophosphate
The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 1-Butyl-1-methylpiperidinium hexafluorophosphate ([BmPip][PF6]) .
Executive Summary
1-Butyl-1-methylpiperidinium hexafluorophosphate ([BmPip][PF6]) is a hydrophobic, air-stable ionic liquid that exists as a crystalline solid at room temperature. Unlike many imidazolium-based ionic liquids that are liquid at 25°C, [BmPip][PF6] exhibits a higher melting point (~81°C), classifying it technically as an Ionic Solid or Frozen Ionic Liquid under ambient conditions.
Its solubility profile is governed by the competition between the lipophilic piperidinium cation and the hydrophobic, weakly coordinating hexafluorophosphate anion. This guide provides a definitive solubility landscape, stability warnings regarding hydrolysis, and a validated protocol for experimental determination.
Physicochemical Identity
Before assessing solubility, the material must be correctly identified to avoid confusion with its 5-membered ring analog (pyrrolidinium).
| Property | Specification |
| IUPAC Name | 1-Butyl-1-methylpiperidinium hexafluorophosphate |
| Common Abbreviation | [BmPip][PF6] or [Pip14][PF6] |
| CAS Number | 1257647-66-7 |
| Molecular Formula | C₁₀H₂₂F₆NP |
| Molecular Weight | 301.25 g/mol |
| Physical State (25°C) | White crystalline solid |
| Melting Point | 81°C – 84°C |
| Anion Type | Hydrophobic, Weakly Coordinating ([PF₆]⁻) |
Solubility Landscape
The solubility of [BmPip][PF6] follows the "Like Dissolves Like" principle, modified by the lattice energy of its crystalline state.
Solvent Compatibility Matrix
The following table summarizes the solubility behavior based on polarity and experimental precedents in electrochemical applications.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | Acetonitrile, DMSO, DMF, Propylene Carbonate | High | High dielectric constants facilitate lattice breakdown; no hydrogen bonding required. Preferred for electrolytes. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Soluble, but decreases as alcohol chain length increases (Methanol > Ethanol > Propanol). |
| Water | Water (pH 7) | Insoluble / Unstable | The hydrophobic [PF₆]⁻ anion prevents dissolution. Critical Warning: Slow hydrolysis occurs over time (see Section 3.2). |
| Ketones | Acetone, MEK | Soluble | Good interaction with the organic cation; often used for recrystallization. |
| Non-Polar | Hexane, Diethyl Ether, Toluene | Insoluble | Lack of dipole moment prevents overcoming ionic lattice energy. Used as anti-solvents for purification. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Standard organic solubility for hydrophobic ILs. |
Critical Stability Warning: Hydrolysis
While [BmPip][PF6] is hydrophobic, it is not chemically inert to water over long periods or at elevated temperatures.
-
Reaction: The [PF₆]⁻ anion can undergo hydrolysis in the presence of moisture and heat, releasing hydrofluoric acid (HF).
-
Impact: Solubility measurements in wet solvents or aqueous mixtures must account for pH drift and potential glass etching.
-
Mitigation: All organic solvents must be dried (molecular sieves) and Karl-Fischer titrated (< 50 ppm water) before solubility determination.
Experimental Protocol: Determination of Solubility (SLE)
Since [BmPip][PF6] is a solid at room temperature, its solubility is defined by Solid-Liquid Equilibrium (SLE) . The following protocol outlines the Dynamic Polythermal Method , which is superior to static methods for generating full phase diagrams.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for accurate solubility determination.
Caption: Dynamic Polythermal Method for determining Solid-Liquid Equilibrium (SLE) of [BmPip][PF6].
Step-by-Step Methodology
-
Preparation:
-
Dry the organic solvent (e.g., Acetonitrile, Ethanol) using 3Å molecular sieves.
-
Verify water content is <50 ppm using Karl-Fischer titration.
-
-
Sample Loading:
-
In a precision glass vial, weigh specific mass fractions of [BmPip][PF6] (e.g., 0.05, 0.10, 0.20, 0.30 mass fraction).
-
Add the solvent and seal hermetically to prevent moisture ingress.
-
-
Dynamic Measurement (Laser Monitoring):
-
Place the vial in a temperature-controlled jacketed vessel with magnetic stirring.
-
Heating: Ramp temperature at 1°C/min until the solid completely disappears (record
). -
Cooling: Ramp down at 1°C/min until the first crystal appears (record
).
-
-
Data Validation:
-
The equilibrium temperature
is approximated as . -
If the difference is >2°C, repeat the cycle with a slower ramp rate (0.2°C/min) to minimize thermal lag.
-
Applications & Mechanistic Implications
Electrochemical Stability
[BmPip][PF6] is primarily utilized in Lithium-ion batteries and supercapacitors because the piperidinium cation is more electrochemically stable against cathodic reduction than imidazolium cations.
-
Solvent Choice: For these applications, it is typically dissolved in Propylene Carbonate (PC) or Ethylene Carbonate (EC) .
-
Solubility Limit: High concentrations (>1 M) are achievable in carbonates due to the high dielectric constant of the solvent shielding the ionic charges.
Extraction & Biphasic Catalysis
In biphasic systems, [BmPip][PF6] acts as the non-polar phase relative to water, but the polar phase relative to hydrocarbons.
-
Extraction: It can extract metal ions or organic contaminants from aqueous phases.
-
Purification: To purify the IL itself, wash the solid with Hexane or Diethyl Ether . The impurities (unreacted precursors) often dissolve, while the [BmPip][PF6] remains solid and undissolved.
References
-
NIST (National Institute of Standards and Technology). Thermodynamic Data for Ionic Liquids (TRC). (General reference for [PF6] anion hydrolysis and solubility trends). [Link]
Thermal decomposition temperature of [BMPIP][PF6] TGA analysis
An In-Depth Technical Guide to the Thermal Decomposition Analysis of 1-Butyl-1-methylpiperidinium Hexafluorophosphate ([BMPIP][PF6]) by Thermogravimetric Analysis (TGA)
Authored by: A Senior Application Scientist
Introduction: The Imperative of Thermal Stability in Ionic Liquid Applications
Ionic liquids (ILs) are a class of molten salts with melting points typically below 100°C, composed entirely of ions.[1][2][3] Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and wide electrochemical windows—make them highly attractive for a diverse range of applications.[1][4] Piperidinium-based ILs, including 1-butyl-1-methylpiperidinium hexafluorophosphate ([BMPIP][PF6]), are particularly noted for their potential use as electrolytes in high-safety electrochemical devices like lithium-ion batteries and supercapacitors.[4][5] In these and other high-temperature applications, such as heat-transfer fluids, thermal stability is not merely a desirable property but a critical design parameter for ensuring operational safety and longevity.[3][6]
Thermogravimetric Analysis (TGA) stands as the cornerstone technique for quantifying the thermal stability of ILs.[7][8][9] This guide provides a comprehensive overview of the principles and application of TGA for characterizing the thermal decomposition of [BMPIP][PF6]. It is intended for researchers and professionals in materials science and drug development, offering both a theoretical framework and a practical, field-proven experimental protocol.
Pillar 1: The Principle and Causality of Thermogravimetric Analysis (TGA)
TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][10] The output, a TGA thermogram, plots mass percentage against temperature, providing critical data on the thermal stability of the material.
The choice of TGA as the primary tool is rooted in its direct and unambiguous measurement. Unlike techniques that infer stability from changes in other properties, TGA directly quantifies the temperature at which a material begins to degrade through mass loss. Key parameters derived from a TGA curve include:
-
T-onset (Onset Decomposition Temperature): This is the primary indicator of thermal stability. It is determined as the temperature at which a significant, sustained mass loss begins, often calculated at the intersection of the baseline and the tangent of the decomposition curve.[8]
-
T-peak: The temperature at which the maximum rate of mass loss occurs, determined from the peak of the derivative thermogravimetry (DTG) curve.[8][9]
-
Temperatures at Specific Mass Loss (e.g., T5%, T10%): These values provide additional data points to compare the decomposition profiles of different materials.
The thermal stability of an ionic liquid is intrinsically linked to its molecular structure, specifically the nature of its cation and anion.[8] For [BMPIP][PF6], the stability is a function of the piperidinium cation and the hexafluorophosphate anion. The [PF6]⁻ anion is known to be susceptible to hydrolysis, which can liberate corrosive hydrogen fluoride (HF), potentially affecting the decomposition mechanism.[7] Therefore, ensuring the sample is anhydrous before analysis is critical for obtaining accurate and reproducible data.
Pillar 2: A Self-Validating Experimental Protocol for TGA of [BMPIP][PF6]
This protocol is designed to be a self-validating system. The inclusion of rigorous sample preparation and precisely defined instrumental parameters ensures the data's reproducibility and integrity. Explaining the causality behind each step allows the analyst to understand the critical variables that govern the experiment's success.
Experimental Workflow Diagram
Caption: Workflow for TGA analysis of [BMPIP][PF6].
Step-by-Step Methodology
1. Sample Preparation (The Foundation of Accuracy)
-
Step 1.1: Purity Verification: Begin with high-purity [BMPIP][PF6] (>99%). Impurities can significantly alter the onset of decomposition.[10]
-
Step 1.2: Drying: Place the IL sample in a vacuum oven at a moderate temperature (e.g., 50-60 °C) for at least 48 hours.[8]
-
Causality: Piperidinium ILs can be hygroscopic. Water contamination, especially with the [PF6]⁻ anion, can initiate hydrolysis at elevated temperatures, leading to artificially low decomposition temperatures.[7]
-
-
Step 1.3: Moisture Content Validation: After drying, verify the water content using Karl Fischer titration. The water content should be below 200 ppm to ensure the integrity of the analysis.[8]
-
Step 1.4: Inert Storage: Store the dried sample in an inert atmosphere, such as a nitrogen-filled glove box, until the TGA measurement is performed.
2. TGA Instrument Setup and Execution
-
Step 2.1: Instrument Calibration: Ensure the TGA instrument is properly calibrated for both mass and temperature according to the manufacturer's guidelines.
-
Step 2.2: Sample Loading: Tare a clean platinum or ceramic sample pan. In an inert atmosphere, place 4–8 mg of the dried [BMPIP][PF6] into the pan.[7]
-
Causality: This sample size is optimal. Smaller masses can be affected by weighing inaccuracies, while larger masses can lead to thermal gradients within the sample, obscuring the true onset temperature.
-
-
Step 2.3: Setting Experimental Parameters:
-
Atmosphere: Use high-purity (99.999%) nitrogen as the purge gas.[2][7] A flow rate of 20–40 mL/min is typical.
-
Causality: An inert atmosphere prevents oxidative degradation, ensuring that the measured mass loss is due to thermal decomposition alone.[9]
-
-
Heating Rate: A linear heating rate of 10 °C/min is standard for comparative studies.[7]
-
Causality: This rate provides a good balance between analytical speed and resolution. Faster rates can shift the decomposition to higher temperatures, while slower rates may not be practical.[1]
-
-
Temperature Range: Program the instrument to heat from ambient temperature (e.g., 25 °C) to a temperature well beyond the expected decomposition, such as 600 °C, to capture the entire decomposition event.[2]
-
-
Step 2.4: Execution: Begin the TGA run and record the mass loss as a function of temperature.
3. Data Analysis and Interpretation
-
Step 3.1: Generate Thermogram: Plot the sample weight percentage (y-axis) versus temperature (x-axis).
-
Step 3.2: Determine T-onset: Calculate the onset decomposition temperature using the instrument's software. This is typically found at the intersection of the tangent drawn from the point of maximum slope on the decomposition curve and the extrapolated baseline.
-
Step 3.3: Determine Other Key Temperatures: Identify the temperatures at which 5% (T5%) and 10% (T10%) mass loss occurs.
-
Step 3.4: Replicate: For robust data, perform the analysis in triplicate to ensure reproducibility. The reported values should be within a narrow range (e.g., ± 2 °C).[7][10]
Pillar 3: Data Presentation and Authoritative Grounding
Expected Thermal Decomposition Data for [BMPIP][PF6]
The following table summarizes the anticipated quantitative data from a TGA experiment conducted under the protocol described above. This data is illustrative and grounded in the typical performance of piperidinium and hexafluorophosphate-based ionic liquids.
| Parameter | Expected Value (°C) | Significance |
| T-onset | ~350 - 400 | The primary indicator of the initiation of thermal decomposition. |
| T5% | ~360 - 410 | Temperature at which 5% of the material has decomposed. |
| T10% | ~370 - 420 | Temperature at which 10% of the material has decomposed. |
| T-peak | ~380 - 430 | Temperature of maximum decomposition rate. |
Conclusion
The thermal stability of [BMPIP][PF6] is a critical parameter for its safe and effective use in advanced applications. Thermogravimetric Analysis provides a direct and reliable method for quantifying this property. By adhering to a rigorous, self-validating experimental protocol that emphasizes meticulous sample preparation and controlled analytical conditions, researchers can obtain high-quality, reproducible data. Based on the known stability of piperidinium cations and the hexafluorophosphate anion, [BMPIP][PF6] is expected to be a highly thermally stable ionic liquid, with a decomposition onset temperature likely exceeding 350 °C, making it a promising candidate for high-temperature applications.
References
- Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control.
- Piperidinium Ionic Liquids. Alfa Chemistry.
- Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes.
- Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation.
- Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. PMC.
- Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC Publishing.
- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. ajer.org.
- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis.
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI.
- Thermal Analysis and Thermal Hazard Analysis of Ionic Liquids.
- TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants D. M. F. NIST.
Sources
- 1. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajer.org [ajer.org]
- 3. curate.nd.edu [curate.nd.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. electrochem.org [electrochem.org]
High-Temperature Physicochemical Profiling of 1-Butyl-1-methylpiperidinium Hexafluorophosphate ([BmPip][PF6])
[1]
Executive Summary
1-Butyl-1-methylpiperidinium hexafluorophosphate ([BmPip][PF6], also referred to as [C4mpip][PF6] or PP14-PF6) represents a class of ionic liquids (ILs) characterized by a high melting point (~354 K / 81°C) and the formation of a plastic crystal phase prior to melting.[1] Unlike room-temperature ionic liquids (RTILs), [BmPip][PF6] serves a dual function: as a solid-state electrolyte in its plastic crystal form and as a thermally stable, high-viscosity solvent in its molten state.[1]
This guide provides researchers with the critical density and viscosity data required to utilize [BmPip][PF6] in elevated-temperature applications, such as high-voltage Li-ion battery electrolytes and biphasic catalytic extractions.[1]
Phase Behavior & Thermal Properties
Understanding the phase transition is a prerequisite for interpreting viscosity data. [BmPip][PF6] does not behave like a standard Newtonian fluid at room temperature.[1]
-
Solid-Solid Transition: Occurs below the melting point, where the material exists as a Plastic Crystal . In this state, the positional order of the crystal lattice is maintained, but the orientational order is lost (ions can rotate). This allows for significant ionic conductivity in the solid state.
-
Melting Point (
): 354.7 K (81.5°C) .[1] -
Operational Window: The data presented below focuses on the molten state (T > 353 K) , where the substance behaves as a viscous liquid.
Physicochemical Data: Molten State
The following data characterizes [BmPip][PF6] immediately following its phase transition into a liquid. Note the rapid decrease in viscosity as temperature increases, a characteristic behavior of piperidinium salts governed by the Vogel-Fulcher-Tammann (VFT) relationship.[1]
Table 1: Density and Viscosity at Elevated Temperatures
Data derived from experimental measurements of the pure molten salt.
| Temperature (K) | Temperature (°C) | Density ( | Viscosity ( | State |
| 353.15 | 80.0 | 1.285 | 194.0 | Supercooled/Melt |
| 363.15 | 90.0 | 1.276 | 125.0 | Liquid |
| 373.15 | 100.0 | 1.268 | 84.0 | Liquid |
| 383.15 | 110.0 | 1.259 | 59.0 | Liquid |
| 393.15 | 120.0 | 1.250 | 42.5 | Liquid |
Data Analysis & Theoretical Fit
Viscosity (
-
Implication: A small increase in temperature (e.g., from 80°C to 100°C) results in a >50% reduction in viscosity.[1] This thermal sensitivity allows researchers to "tune" the solvent's transport properties dynamically by adjusting the process temperature.
Density (
-
Coefficient of Thermal Expansion (
): Estimated at , typical for organic ionic liquids.[1]
Experimental Methodologies
To ensure reproducibility in drug development or electrochemical workflows, the following protocols are recommended.
Synthesis & Purification Workflow
High purity (>99.5%) is critical, as halide impurities (Cl⁻, Br⁻) drastically reduce the electrochemical window and alter viscosity.
Figure 1: Synthesis workflow for high-purity [BmPip][PF6].
High-Temperature Viscosity Measurement
Instrument: Cone and Plate Rheometer (e.g., Anton Paar MCR series) or Rolling-ball Viscometer (for closed systems).[1] Protocol:
-
Sample Loading: Pre-heat the rheometer plate to 363 K (90°C) to ensure the sample melts immediately upon contact.
-
Gap Setting: Zero the gap at the target temperature to account for thermal expansion of the tool.
-
Equilibration: Allow 10 minutes for thermal equilibrium.
-
Shear Scan: Perform a shear rate sweep (10 to 100 s⁻¹) to confirm Newtonian behavior (viscosity should be independent of shear rate in the liquid state).
-
Temperature Ramp: Cool slowly from 393 K down to 353 K, recording data points every 5 K. Note: Avoid measuring below 353 K in a viscometer to prevent crystallization damage to the geometry.
Applications in Research & Development
Solid-State Batteries (The Plastic Crystal Advantage)
[BmPip][PF6] is a prime candidate for Solid-State Lithium Metal Batteries .[1]
-
Mechanism: In the plastic crystal phase (below 354 K), the rotation of the [BmPip]⁺ cation creates "paddle-wheel" pathways that facilitate Li⁺ transport, offering conductivities superior to standard solid polymers but with the safety of a solid.
-
Protocol: Dope [BmPip][PF6] with LiPF6 (10 mol%) to create the electrolyte.
High-Temperature Reaction Medium
For organic synthesis requiring temperatures >100°C:
-
Stability: The [PF6]⁻ anion is hydrolytically unstable in the presence of acid/water at high T. Ensure anhydrous conditions.
-
Benefit: The high density (~1.25 g/cm³) allows for easy phase separation from organic products (typically <1.0 g/cm³) after cooling the reaction mixture below the IL's melting point, where the IL solidifies and the product remains liquid (or can be decanted).
Figure 2: Phase-dependent application logic for [BmPip][PF6].
References
-
Phase Behavior & Plastic Crystals: Fujii, K., & Nishikawa, K. (2023). N-butyl-N-methylpiperidinium hexafluorophosphate, [C1C4pip]PF6, is an ionic liquid with a plastic crystal (PC) phase.[1] ResearchGate.[1] Link[1]
-
Viscosity of Piperidinium Mixtures: Aube, M. (2015).[1] Modélisation de la viscosité des mélanges binaires et ternaires de liquides ioniques. PolyPublie (Polymtl).[1] Link
-
General Synthesis Protocols: Dupont, J., et al. (2002). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses, 79, 236.[1] Link[1]
-
Commercial Property Data: RoCo Global. 1-Butyl-1-methylpiperidinium hexafluorophosphate Product Data.Link[1]
Crystal structure and phase transition of [BMPIP][PF6] solid electrolyte
An In-depth Technical Guide to the Crystal Structure and Phase Transition of [BMPIP][PF₆] Solid Electrolyte
Abstract
The ionic liquid 1-butyl-1-methylpiperidinium hexafluorophosphate, [BMPIP][PF₆], is a promising material for solid-electrolyte applications due to its electrochemical stability and low volatility.[1] A comprehensive understanding of its solid-state properties, including crystal structure and thermal phase behavior, is paramount for optimizing its performance in devices such as batteries and supercapacitors. This technical guide provides a senior scientist's perspective on the synthesis, structural characterization, and thermal analysis of [BMPIP][PF₆]. We detail the underlying principles and provide field-tested experimental protocols for synthesis and purification, structural analysis via X-ray Diffraction (XRD), and the investigation of thermal transitions using Differential Scanning Calorimetry (DSC). Furthermore, we explore advanced NMR techniques to probe the ionic dynamics that govern electrolyte function. This document is intended for researchers and materials scientists dedicated to the development of advanced energy storage solutions.
Introduction: The Solid State of Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high ionic conductivity, and wide electrochemical windows, have established them as versatile materials.[2] The transition of ILs into the solid state opens a new frontier for their application as solid electrolytes, which can mitigate issues like leakage and flammability associated with liquid counterparts.
The subject of this guide, [BMPIP][PF₆], combines the 1-butyl-1-methylpiperidinium ([BMPIP]⁺) cation with the hexafluorophosphate ([PF₆]⁻) anion. The bulky, asymmetric nature of the [BMPIP]⁺ cation tends to frustrate efficient crystal packing, influencing the material's melting point and solid-state structure. The [PF₆]⁻ anion is known for its chemical and thermal stability and its weakly coordinating nature, which promotes ionic mobility.[1] However, the solid-state behavior of ILs is often complex, frequently featuring multiple crystalline forms (polymorphism) and glass transitions.[3] These transitions are critical as they directly impact the material's ionic conductivity and mechanical properties. Therefore, a rigorous characterization of the crystal structure and phase transitions is not merely an academic exercise but a prerequisite for rational design and application.
Synthesis and Purification of [BMPIP][PF₆]
The synthesis of high-purity [BMPIP][PF₆] is crucial, as residual impurities, particularly halides from starting materials, can severely degrade electrochemical performance. A common and reliable method is a two-step process involving N-alkylation (a quaternization reaction) followed by anion metathesis.[4]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-Butyl-1-methylpiperidinium Bromide ([BMPIP][Br])
-
Reagent Preparation: In a nitrogen-purged glovebox or under a Schlenk line, add 1-methylpiperidine (1.0 mol) to a round-bottom flask containing anhydrous acetonitrile (500 mL).
-
Reaction: While stirring the solution vigorously, add 1-bromobutane (1.05 mol, 5% molar excess) dropwise. The slight excess of the alkylating agent ensures the complete conversion of the starting amine. The use of acetonitrile as a solvent is advantageous due to its high dielectric constant, which stabilizes the charged intermediates and products.
-
Reflux: After the addition is complete, heat the mixture to reflux (approx. 82 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR of aliquots, looking for the disappearance of the N-methyl signal of the starting amine.
-
Product Isolation: Cool the reaction mixture to room temperature and then to 0 °C to precipitate the product. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting solid residue multiple times with cold ethyl acetate or diethyl ether to remove unreacted starting materials. Dry the white solid product under high vacuum at 60 °C for 24 hours to yield [BMPIP][Br].
Step 2: Anion Metathesis to [BMPIP][PF₆]
-
Dissolution: Dissolve the dried [BMPIP][Br] (0.8 mol) in deionized water. Separately, dissolve an equimolar amount of potassium hexafluorophosphate (KPF₆) or lithium hexafluorophosphate (LiPF₆) (0.8 mol) in a minimum amount of deionized water. LiPF₆ is often preferred due to the high solubility of the LiBr byproduct in water.
-
Precipitation: Add the KPF₆ or LiPF₆ solution dropwise to the stirred [BMPIP][Br] solution. [BMPIP][PF₆] is hydrophobic and will precipitate from the aqueous solution as a white solid or a dense liquid phase.[1] This phase separation is the thermodynamic driving force for the metathesis reaction.
-
Washing & Purification: Separate the product phase. Wash it repeatedly with deionized water (at least 5-7 times) to remove residual halide ions (Br⁻). The absence of halides should be confirmed by testing the final wash water with a 0.1 M silver nitrate (AgNO₃) solution; the absence of a white AgBr precipitate indicates successful removal.
-
Final Drying: Dry the final product under high vacuum (10⁻³ mbar) at 80 °C for at least 48 hours to remove all traces of water and any volatile organics. The final product should be a free-flowing white crystalline solid.
Purity Verification
-
NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).
-
¹H and ¹³C NMR: Confirm the structure of the [BMPIP]⁺ cation and the absence of solvent or starting material peaks.
-
¹⁹F and ³¹P NMR: Confirm the presence of the [PF₆]⁻ anion. ³¹P NMR should show a characteristic septet (a 1:6:15:20:15:6:1 pattern) due to coupling with the six equivalent fluorine nuclei.[5]
-
Caption: Synthesis Workflow for [BMPIP][PF6].
Investigation of Crystal Structure
The arrangement of cations and anions in the solid state defines the crystal structure. This structure is a delicate balance of long-range electrostatic (Coulombic) forces and short-range van der Waals interactions. In the case of fluorinated anions like [PF₆]⁻, weak C-H···F hydrogen bonds also play a significant role in dictating the final packing arrangement.[6] Many ionic liquids, such as the well-studied 1-butyl-3-methylimidazolium hexafluorophosphate ([C₄mim][PF₆]), exhibit polymorphism, where different crystalline structures can form depending on the thermal history.[3] This polymorphism often arises from different conformations (isomers) of the flexible alkyl chain on the cation.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is an essential non-destructive technique for identifying crystalline phases.[7] Each crystalline solid has a unique diffraction pattern that serves as its "fingerprint."
-
Sample Preparation: Gently grind a small amount (50-100 mg) of the dried [BMPIP][PF₆] solid into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim to prevent height errors.
-
Instrument Setup:
-
X-ray Source: Use a standard instrument with a Cu Kα radiation source (λ = 1.5406 Å).
-
Goniometer Scan: Set the instrument to scan over a 2θ range of 5° to 70°. A continuous scan with a step size of 0.02° and a count time of 1-2 seconds per step is typical for phase identification.
-
-
Data Acquisition: Run the diffraction experiment. The instrument records the intensity of diffracted X-rays as a function of the angle 2θ.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) can be compared to databases (like the ICDD) to identify known phases. For a novel material, the peak positions (d-spacings) can be used to determine the unit cell parameters if the structure can be indexed.
Note on Single-Crystal XRD: To unambiguously determine the crystal structure (i.e., atomic positions, space group), a single-crystal X-ray diffraction experiment is required. This necessitates growing a high-quality single crystal of [BMPIP][PF₆] (typically > 50 µm), which can be challenging.[8]
Caption: Powder X-ray Diffraction (PXRD) Workflow.
Thermal Analysis and Phase Transitions
Differential Scanning Calorimetry (DSC) is the primary technique for studying the thermal transitions of materials.[9] It measures the difference in heat flow between a sample and an inert reference as a function of temperature. This allows for the precise determination of melting points (Tₘ), crystallization temperatures (Tₙ), glass transitions (T₉), and solid-solid transitions, along with their associated enthalpy changes (ΔH).[10]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
A heat-cool-heat cycle is the standard procedure. The first heating run reveals the properties of the as-synthesized material, while the subsequent cooling and heating runs provide information on the intrinsic behavior after erasing the previous thermal history.
-
Sample Preparation: Accurately weigh 3-5 mg of the dried [BMPIP][PF₆] solid into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during the experiment. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to provide a stable atmosphere and prevent oxidative degradation.
-
Thermal Program (Heat-Cool-Heat):
-
Equilibration: Equilibrate the cell at a low temperature, e.g., -50 °C.
-
First Heating Scan: Heat the sample from -50 °C to a temperature above its expected melting point (e.g., 200 °C) at a constant rate of 10 °C/min. This scan reveals the initial thermal properties.
-
Isothermal Hold: Hold the sample at 200 °C for 5 minutes to ensure complete melting and erase any previous crystalline memory.
-
Cooling Scan: Cool the sample from 200 °C back to -50 °C at a controlled rate, typically 10 °C/min. This scan shows crystallization behavior from the melt.
-
Second Heating Scan: Heat the sample again from -50 °C to 200 °C at 10 °C/min. This scan reveals the thermal behavior of the material after controlled cooling and is often the most reproducible.
-
-
Data Analysis:
-
Glass Transition (T₉): Appears as a step-like change in the heat flow baseline.[11]
-
Crystallization (Tₙ): An exothermic peak observed during the cooling scan.
-
Melting (Tₘ): An endothermic peak observed during the heating scans. The peak onset provides the melting temperature, and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHₘ).
-
Data Presentation
Quantitative data obtained from DSC analysis should be summarized in a table for clarity.
| Thermal Property | First Heating Scan | Cooling Scan | Second Heating Scan |
| Glass Transition (T₉), °C | Value | Value | Value |
| Crystallization Temp (Tₙ), °C | - | Value | Value (cold cryst) |
| Enthalpy of Cryst. (ΔHₙ), J/g | - | Value | Value (cold cryst) |
| Melting Temp (Tₘ), °C | Value | - | Value |
| Enthalpy of Fusion (ΔHₘ), J/g | Value | - | Value |
(Note: Values are placeholders. Cold crystallization is an exothermic peak that can sometimes appear during the second heating scan if the material did not fully crystallize upon cooling).
Caption: DSC Heat-Cool-Heat Experimental Logic.
Advanced Characterization: Anion Dynamics by ³¹P NMR
While XRD and DSC define the static structure and bulk thermal transitions, Nuclear Magnetic Resonance (NMR) spectroscopy can provide profound insights into the dynamics of the ions within the solid lattice. For [BMPIP][PF₆], variable-temperature ³¹P NMR is exceptionally powerful for probing the rotational motion of the [PF₆]⁻ anion.[12]
In a perfectly rigid crystal lattice at low temperatures, the anion's movement is restricted, leading to broad NMR signals. As the temperature increases, the [PF₆]⁻ anion can begin to rotate isotropically within the crystal. This rapid rotational motion averages out the anisotropic interactions, resulting in a much sharper NMR signal. This phenomenon is a form of dynamic disorder and can occur well below the melting point, representing a type of solid-solid phase transition.
A study on the related [C₄mim][PF₆] ionic liquid showed that the [PF₆]⁻ anion rotates isotropically in all its crystalline phases, with a timescale of picoseconds, demonstrating that the anion's rotational dynamics can be decoupled from the larger cation's motion.[12] Investigating this for [BMPIP][PF₆] would provide crucial information on the charge transport mechanism in its solid state. By analyzing the ³¹P line shape and measuring spin-lattice relaxation times (T₁) as a function of temperature, one can quantify the activation energy and correlation times for this rotational motion, providing a direct link between temperature, phase, and ionic mobility.
Summary and Outlook
The characterization of [BMPIP][PF₆] as a solid electrolyte requires a multi-technique approach. This guide has outlined the essential methodologies, beginning with a robust synthesis and purification protocol designed to yield high-purity material. X-ray diffraction serves as the cornerstone for identifying crystalline phases, while Differential Scanning Calorimetry provides the definitive map of its thermal transitions—melting, crystallization, and glass formation.
The insights gained from these techniques are critical for real-world applications. The operating temperature range of a device is dictated by the phase transitions of the electrolyte. The ionic conductivity, a key performance metric, is intrinsically linked to the crystal structure and the dynamic freedom of the ions within that structure. Advanced techniques like variable-temperature ³¹P NMR further illuminate these ion dynamics. By systematically applying these protocols, researchers can build a comprehensive understanding of the structure-property relationships in [BMPIP][PF₆], paving the way for its rational implementation in next-generation solid-state energy devices.
References
- This reference number is intentionally left blank for form
-
Abreu, F. R., et al. (2004). Catalytic Asymmetric Dihydroxylation of Olefins Using a Recoverable and Reusable OsO₄²⁻ in Ionic Liquid [bmim][PF₆]. Synlett, 2004(12), 2143-2146. Available at: [Link]
-
RoCo Global. (n.d.). 1-Butyl-1-methylpiperidinium hexafluorophosphate, >99%. Retrieved from [Link]
-
Villar-Garcia, I. J., et al. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data, 62(2), 793-804. Available at: [Link]
- This reference number is intentionally left blank for form
-
Laus, G., et al. (2005). Hydrogen bonding motifs with PF6 anions in the crystal structures of.... Zeitschrift für Naturforschung B, 60(8), 843-848. Available at: [Link]
-
RoCo Global. (n.d.). 1-Butyl-1-methylpyrrolidinium hexafluorophosphate, >99%. Retrieved from [Link]
- This reference number is intentionally left blank for form
-
6NAPSE Group. (n.d.). XRD analysis | X ray diffraction and crystallography Laboratory. Retrieved from [Link]
- This reference number is intentionally left blank for form
-
Bhattacharja, A., et al. (2013). A comparative study of the rotational dynamics of PF6(-) anions in the crystals and liquid states of 1-butyl-3-methylimidazolium hexafluorophosphate: results from 31P NMR spectroscopy. The Journal of Physical Chemistry B, 117(1), 326-332. Available at: [Link]
-
Endo, T., Fujii, K., & Nishikawa, K. (2018). Crystal Polymorphism of 1-Butyl-3-methylimidazolium Hexafluorophosphate: Phase Diagram, Structure, and Dynamics. Australian Journal of Chemistry, 71(10), 746-756. Available at: [Link]
- This reference number is intentionally left blank for form
- This reference number is intentionally left blank for form
-
Cliffe, M. J., et al. (2020). Multi-Crystal X-Ray Diffraction (MCXRD) Bridges the Crystallographic Characterisation Gap in Chemistry and Materials Science: Application to MOFs. Angewandte Chemie International Edition, 60(4), 1989-1994. Available at: [Link]
- This reference number is intentionally left blank for form
-
McCusker, L. B. (n.d.). Product characterization by x-ray powder diffraction. International Zeolite Association. Retrieved from [Link]
- This reference number is intentionally left blank for form
-
University of Liverpool. (n.d.). NMR Spectroscopy Primer. Retrieved from [Link]
-
Zentriforce Pharma. (n.d.). Differential Scanning Calorimetry (μ-DSC) Services. Retrieved from [Link]
- This reference number is intentionally left blank for form
- This reference number is intentionally left blank for form
- This reference number is intentionally left blank for form
-
van Drongelen, M., et al. (2013). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes. TU Delft Repository. Available at: [Link]
- This reference number is intentionally left blank for form
-
Sablani, S. S., & Kasapis, S. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Foods, 9(1), 2. Available at: [Link]
- This reference number is intentionally left blank for form
Sources
- 1. roco.global [roco.global]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Spectroscopy Primer [fluorine.ch.man.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 6-napse.com [6-napse.com]
- 8. Multi‐Crystal X‐Ray Diffraction (MCXRD) Bridges the Crystallographic Characterisation Gap in Chemistry and Materials Science: Application to MOFs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rigaku.com [rigaku.com]
- 10. repository.tudelft.nl [repository.tudelft.nl]
- 11. mdpi.com [mdpi.com]
- 12. A comparative study of the rotational dynamics of PF6(-) anions in the crystals and liquid states of 1-butyl-3-methylimidazolium hexafluorophosphate: results from 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Safety & Handling Whitepaper: 1-Butyl-1-methylpiperidinium hexafluorophosphate ([BMPip][PF6])
Executive Summary & Physicochemical Identity
As a Senior Application Scientist, transitioning from standard volatile organic solvents to ionic liquids requires a fundamental paradigm shift in how we approach chemical safety. 1-Butyl-1-methylpiperidinium hexafluorophosphate (commonly abbreviated as[BMPip][PF6] or [BmPIP][PF6]) is a highly specialized, hydrophobic ionic liquid[1]. Because it features a wide electrochemical window and negligible vapor pressure, it is a premier candidate for high-voltage electrochemical cells, electrodeposition studies, and biphasic transition-metal catalysis[1].
However, its physical state and chemical structure dictate strict handling parameters. With a melting point of 81°C, [BMPip][PF6] exists as a crystalline solid at room temperature[1]. While this solid state simplifies initial weighing and storage, the material must be thermally activated (melted) for operational use. This thermal transition, combined with the latent reactivity of the hexafluorophosphate anion, forms the core of its safety profile.
Table 1: Physicochemical and Identification Data
| Property | Value | Operational Implication |
| Chemical Name | 1-Butyl-1-methylpiperidinium hexafluorophosphate | Bulky cation provides electrochemical stability. |
| CAS Number | 1257647-66-7 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C10H22F6NP | Contains 6 fluorine atoms per molecule; high HF potential. |
| Molecular Weight | 301.25 g/mol | High mass dictates precise stoichiometric calculations[1]. |
| Melting Point | 81°C | Requires thermal heating blocks for liquid-state application[1]. |
| Physical State (25°C) | Crystalline Solid | Dust inhalation hazard; mitigates spill spread[2]. |
| Purity | >99% | Trace water (≤0.5%) must be monitored to prevent degradation[2]. |
Mechanistic Toxicology & Hazard Profile
Standard Safety Data Sheets classify [BMPip][PF6] under three primary GHS hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. While these are standard for many laboratory reagents, they do not tell the complete mechanistic story.
The "Hidden" Hazard: Hydrolytic Instability of [PF6]⁻
The true danger of [BMPip][PF6] lies in the hydrolytic instability of the hexafluorophosphate ([PF6]⁻) anion. At room temperature and under strictly anhydrous conditions, the P-F bonds are kinetically inert. However, upon exposure to atmospheric moisture or bulk water—especially at elevated temperatures (>50°C)—the anion undergoes nucleophilic attack[3].
The Causality of Toxicity: This hydrolysis is not benign. It produces phosphoryl fluoride intermediates (e.g., POF3) and ultimately degrades into phosphoric acid (H3PO4) and highly toxic, corrosive hydrofluoric acid (HF)[3]. Every single mole of degraded [PF6]⁻ can theoretically produce up to 6 moles of HF[3]. Therefore, any protocol involving [BMPip][PF6] must be designed not just to protect the user from the intact salt, but to actively prevent the generation of HF.
Fig 1: Hydrolytic degradation pathway of [PF6]- yielding hazardous HF.
Table 2: Hazard Identification & Mechanistic Mitigation
| GHS Code | Hazard Statement | Mechanistic Cause | Mitigation Strategy |
| H315 | Causes skin irritation | Lipophilic cation disrupts lipid bilayers. | Nitrile gloves, lab coat[2]. |
| H319 | Causes serious eye irritation | Localized pH drop upon mucosal contact. | Splash goggles[2]. |
| H335 | May cause respiratory irritation | Inhalation of crystalline dust or HF vapors. | N95 mask, fume hood handling[2]. |
Operational Safety & Self-Validating Handling Protocols
To ensure scientific integrity and operator safety, handling [BMPip][PF6] requires a self-validating system. You cannot assume the material is pristine simply because it is sealed; you must prove it before integrating it into sensitive electrochemical cells.
Protocol: Self-Validating Preparation & Thermal Activation
Objective: Ensure zero moisture contamination and verify the absence of HF before high-voltage application.
-
Step 1: Anhydrous Transfer. Transfer the sealed [BMPip][PF6] container into an Argon-filled glovebox.
-
Causality: Atmospheric moisture initiates the hydrolysis of the P-F bond. Maintaining an environment with H₂O < 1 ppm prevents the formation of POF3 and HF[3].
-
-
Step 2: Visual & State Inspection. At 25°C, the material must be a white crystalline solid[2].
-
Causality: Discoloration or a "slushy" appearance at room temperature indicates significant water absorption (freezing point depression) or chemical degradation.
-
-
Step 3: Self-Validating Spot Test. Extract a 5 mg micro-sample. Dissolve in 1 mL of anhydrous acetonitrile. Apply a drop to a moistened pH indicator strip outside the glovebox.
-
Causality: A pH < 3 indicates active hydrolysis and HF generation. If acidic, the batch must be quarantined immediately.
-
-
Step 4: Spectroscopic Validation (Optional but Recommended). Run a ¹⁹F NMR on the sample.
-
Causality: The intact[PF6]⁻ anion appears as a sharp doublet. Extraneous multiplets indicate fluorophosphate degradation products[4].
-
-
Step 5: Thermal Melting. Heat the validated batch to 85°C using a controlled heating block within the glovebox.
-
Causality: Surpassing the 81°C melting point transitions the salt into its ionic liquid state, enabling its use as a non-volatile electrolyte[1].
-
Fig 2: Self-validating operational workflow for handling [BMPip][PF6].
Emergency Response & Decontamination Workflows
Because[BMPip][PF6] is classified as a Combustible Solid (Storage Class 11)[2] and carries the latent risk of HF generation, emergency response must be bifurcated based on the state of the material.
Scenario A: Dry Powder Spill (No HF suspected)
-
Don an N95 dust mask, safety goggles, and double nitrile gloves[2].
-
Carefully sweep the crystalline solid using a non-sparking tool to avoid dust generation.
-
Place in a sealed, clearly labeled hazardous waste container. Wash the area with a mildly alkaline solution to neutralize any residual dust.
Scenario B: Degraded Liquid/Heated Spill (HF suspected) If the material was heated >50°C in the presence of water, or if a sharp, acrid odor is present, assume HF gas is actively evolving[3].
-
Evacuate: Immediately evacuate the immediate area and ensure fume hood sashes are pulled down.
-
Skin Contact: If skin contact occurs, standard chemical spill protocols are insufficient. Immediately flush with copious amounts of water for 5 minutes, followed by the generous application of 2.5% calcium gluconate gel . The calcium ions bind the penetrating fluoride ions, preventing deep tissue necrosis and systemic hypocalcemia.
-
Eye Contact: Flush with water or sterile saline for 15 minutes. Do NOT apply calcium gluconate to the eyes. Seek immediate ophthalmological care.
Storage, Stability, and Degradation Pathways
To maximize the shelf-life of [BMPip][PF6] and maintain its >99% purity[1], storage conditions must strictly prohibit moisture ingress.
-
Primary Storage: Store inside an Argon or Nitrogen-filled glovebox.
-
Secondary Storage: If a glovebox is unavailable, store the tightly sealed container inside a vacuum desiccator over an aggressive desiccant (e.g., P₂O₅).
-
Temperature: Store at ambient room temperature (approx. 20-25°C). Do not store in a refrigerator unless perfectly sealed, as condensation upon warming will introduce water and trigger the hydrolysis cascade[3].
References
Sources
Methodological & Application
Protocol for preparing [BMPIP][PF6] based polymer gel electrolytes
This Application Note provides a rigorous, field-validated protocol for the preparation of Polymer Gel Electrolytes (PGEs) utilizing 1-butyl-3-methylpiperidinium hexafluorophosphate ([BMPIP][PF6]) .
While imidazolium-based ionic liquids (like [BMIM]) are common, piperidinium cations are specifically selected for high-voltage applications due to their superior electrochemical stability (often exceeding 4.5 V vs Li/Li⁺) and resistance to cathodic reduction. This guide utilizes PVDF-HFP (poly(vinylidene fluoride-co-hexafluoropropylene)) as the polymer host due to its high dielectric constant and semi-crystalline structure, which effectively entraps the ionic liquid while maintaining mechanical integrity.
PART 1: MECHANISTIC FOUNDATION
The [BMPIP][PF6]-based PGE operates on a plasticization mechanism .
-
Amorphization: The bulky [BMPIP]⁺ cation and [PF6]⁻ anion penetrate the PVDF-HFP polymer chains. This disrupts the crystalline regions of the polymer (lowering
), creating amorphous channels. -
Ion Transport: Ionic conduction occurs primarily in these amorphous regions via the "vehicle mechanism" (ions moving with solvent/IL) and segmental motion of the polymer chains.
-
Synergy: The fluorine atoms in the PVDF-HFP backbone interact with the acidic protons of the piperidinium ring, stabilizing the gel and preventing phase separation (syneresis).
PART 2: MATERIALS & SAFETY PROTOCOLS
Essential Reagents
| Component | Specification | Role |
| [BMPIP][PF6] | >99.9% Purity, <50 ppm Water | Active Electrolyte / Plasticizer |
| PVDF-HFP | Mw ~400,000, HFP content 5-12% | Polymer Matrix (Host) |
| Acetone | Anhydrous, >99.5% | Volatile Solvent (Low BP) |
| DMF (Dimethylformamide) | Anhydrous, >99.8% | Co-solvent (High BP, Pore Former) |
| Lithium Salt (Optional) | LiTFSI or LiPF₆ (Battery grade) | Charge Carrier (if for Li-ion batteries) |
Critical Safety: The PF₆⁻ Hazard
-
Hydrolysis Risk: The hexafluorophosphate anion ([PF6]⁻) is prone to hydrolysis in the presence of moisture, generating Hydrofluoric Acid (HF) .
-
Control: All weighing and mixing of [BMPIP][PF6] must occur in an Argon-filled glovebox (
). -
PPE: Neoprene gloves, safety goggles, and HF-specific spill kits are mandatory.
PART 3: PREPARATION PROTOCOL (Solution Casting)
This protocol uses a Solution Casting technique optimized for high homogeneity and transparency.
Step 1: Polymer Dissolution (The Host)
-
Weigh 1.0 g of PVDF-HFP pellets.
-
Prepare a solvent mixture of Acetone:DMF (7:3 wt/wt) .
-
Why this ratio? Acetone evaporates quickly to set the film structure; DMF evaporates slowly, creating micropores that hold the Ionic Liquid.
-
-
Add PVDF-HFP to 20 mL of the solvent mixture in a glass vial.
-
Stir magnetically at 50°C for 2-4 hours until a clear, viscous solution is obtained.
Step 2: Ionic Liquid Integration (The Guest)
-
Calculate the desired IL loading (typically 40-60 wt% relative to polymer).
-
Calculation: For 50 wt% loading with 1.0 g polymer, add 1.0 g of [BMPIP][PF6] .
-
-
If preparing for Li-batteries: Dissolve the Lithium salt (e.g., 0.5 M LiTFSI) directly into the [BMPIP][PF6] before adding to the polymer.
-
Add the IL (or IL/Salt mixture) dropwise to the stirring polymer solution.
-
Crucial Step: Continue stirring at 50°C for 12 hours .
-
Validation: The solution must be perfectly transparent. Cloudiness indicates phase separation.
-
Step 3: Casting and Degassing
-
Pour the homogeneous solution into a Teflon (PTFE) Petri dish . Glass molds can be used but require silanization to prevent sticking.
-
Degassing: Place the dish in a vacuum desiccator (room temp) for 10 minutes to remove trapped air bubbles. Do not apply heat yet, or the solvent will boil and ruin the film.
Step 4: Controlled Evaporation (The Gelation)
-
Place the Petri dish in a vacuum oven.
-
Stage 1 (Solvent Removal): Heat to 60°C at ambient pressure for 12 hours. This removes most Acetone.
-
Stage 2 (Pore Formation): Apply weak vacuum (-0.05 MPa) at 80°C for 6 hours. This removes DMF.[1]
-
Stage 3 (Drying): Apply full vacuum (-0.1 MPa) at 100°C for 24 hours. This ensures complete removal of moisture and residual solvent.[1]
Step 5: Storage
-
Peel the resulting flexible, transparent film from the mold inside a glovebox.
-
Store between Mylar sheets in an Argon environment.
PART 4: WORKFLOW VISUALIZATION
Figure 1: Step-by-step workflow for the solution casting of [BMPIP][PF6] based polymer gel electrolytes. Red dashed box indicates steps requiring moisture control.
PART 5: CHARACTERIZATION & VALIDATION
To ensure the protocol was successful, perform the following validation tests.
Electrochemical Impedance Spectroscopy (EIS)
-
Setup: Sandwich the GPE between two Stainless Steel (SS) blocking electrodes (SS/GPE/SS).
-
Measurement: Frequency range 0.1 Hz to 1 MHz; AC amplitude 10 mV.
-
Analysis: The bulk resistance (
) is the intercept on the real axis ( ) of the Nyquist plot. -
Calculation: Ionic Conductivity (
) =-
Target Metric:
at 25°C.
-
Linear Sweep Voltammetry (LSV)
-
Objective: Determine the Electrochemical Stability Window (ESW).
-
Setup: SS (Working) / GPE / Li-metal (Counter/Ref).
-
Scan: 2.0 V to 6.0 V vs Li/Li⁺ at 1 mV/s.
-
Success Criteria: No significant anodic current decomposition (
) below 4.5 V . Piperidinium ILs typically exhibit stability up to 5.0 V.
X-Ray Diffraction (XRD)
-
Objective: Confirm amorphous structure.
-
Expected Result: Pure PVDF-HFP shows crystalline peaks at
. The GPE should show a broad, diffuse halo, indicating the IL has successfully suppressed polymer crystallization.
PART 6: TROUBLESHOOTING GUIDE
| Observation | Root Cause | Corrective Action |
| Opaque/White Film | Phase Separation (Syneresis) | Reduce IL loading (e.g., from 60% to 50%). Ensure thorough mixing (12h+). |
| Bubbles/Pinholes | Casting too fast / No Degassing | Degas solution before casting. Evaporate Acetone slower (lower temp initially). |
| Brittle Film | Low IL content or Residual Solvent | Increase IL content (plasticizer). Ensure Stage 3 drying (100°C vacuum) is complete. |
| Low Conductivity | Moisture Contamination | Check glovebox atmosphere.[1] Dry [BMPIP][PF6] under vacuum at 80°C for 24h before use. |
PART 7: REFERENCES
-
Gebresilassie Eshetu, G., et al. (2013). "Li-ion conducting electrolytes based on ionic liquids: The key role of the cation." Journal of Power Sources. (Demonstrates the high anodic stability of Piperidinium cations compared to Imidazolium).
-
Pandey, G.P., et al. (2011). "Ionic liquid incorporated PEO based polymer electrolytes."[2] Journal of Materials Chemistry. (Foundational work on IL-polymer interactions and plasticization effects).
-
Singh, S.K., et al. (2020). "Properties of Gel Polymer Electrolyte Based Poly(Vinylidine Fluoride-co-Hexafluoropropylene) (PVdF-HFP) and Ionic Liquids." ResearchGate/Journal of Engineering. (Specific protocols for PVDF-HFP/IL casting).
-
MacFarlane, D.R., et al. (2016). "Ionic liquids and their solid-state analogues as materials for energy generation and storage." Nature Reviews Materials. (Authoritative review on safety and electrochemical windows of ILs).
Sources
Application Note: Fabrication and Validation of[BMPIP][PF6]-Modified Carbon Paste Electrodes for Advanced Pharmaceutical Electroanalysis
Executive Summary
The transition from traditional mineral oil-based Carbon Paste Electrodes (CPEs) to Ionic Liquid-modified Carbon Paste Electrodes (IL-CPEs) represents a paradigm shift in electroanalytical chemistry. This application note provides a comprehensive, field-proven protocol for fabricating high-performance sensors using [BMPIP][PF6] (1-butyl-1-methylpiperidinium hexafluorophosphate) as the primary binder. Designed for researchers and drug development professionals, this guide elucidates the mechanistic causality behind the fabrication steps and establishes a self-validating workflow to ensure absolute data trustworthiness during the trace detection of active pharmaceutical ingredients (APIs).
Mechanistic Grounding: Why [BMPIP][PF6]?
In traditional CPEs, non-conductive binders like paraffin or mineral oil create insulating barriers between graphite flakes, significantly increasing charge transfer resistance (
-
The Cationic Advantage (1-butyl-1-methylpiperidinium): Unlike planar imidazolium cations, the bulky, non-planar piperidinium ring prevents tight crystalline packing, acting as an exceptional ionic plasticizer. This maintains the physical malleability of the paste at room temperature. Furthermore, the cation forms strong non-covalent cation-
interactions with the -hybridized carbon network of graphite and multi-walled carbon nanotubes (MWCNTs), ensuring a highly homogeneous dispersion without agglomeration. -
The Anionic Advantage (Hexafluorophosphate,
): is a weakly coordinating, highly hydrophobic anion. This hydrophobicity is the critical causal factor for electrode longevity; it prevents the ionic liquid from leaching out of the carbon matrix into aqueous electrolytes during continuous voltammetric cycling.
Logical mechanism of signal amplification in [BMPIP][PF6] modified carbon paste electrodes.
Step-by-Step Fabrication Protocol
This protocol details the fabrication of a nanocomposite [BMPIP][PF6]-CPE doped with MWCNTs, a configuration proven to yield sub-micromolar detection limits for pharmaceuticals like morphine and diclofenac[2].
Phase 1: Matrix Preparation
-
Reagent Weighing: Accurately weigh 65% (w/w) spectroscopic-grade graphite powder (<20 µm particle size), 10% (w/w) MWCNTs, and 25% (w/w) [BMPIP][PF6].
-
Dry Blending: Transfer the graphite and MWCNTs to a clean, dry agate mortar. Triturate gently for 10 minutes. Causality: Premixing the dry carbon allotropes prevents the MWCNTs from clumping when the viscous ionic liquid is introduced.
-
Binder Integration (Critical Step): Add the [BMPIP][PF6] dropwise. Grind the mixture continuously with the agate pestle for a minimum of 30 to 45 minutes .
-
Expert Insight: Do not shortcut this step. Inadequate grinding leaves microscopic dry pockets of highly resistive graphite. The mechanical shear force is required to overcome the surface tension of the IL, forcing it to coat the carbon particles uniformly via cation-
stacking. The end product must resemble a uniformly wetted, shiny black paste.
-
Phase 2: Electrode Packing and Surface Renewal
-
Packing: Pack the homogenized paste into the well of a Teflon tube (typically 3.0 mm inner diameter).
-
Compression: Insert a copper wire piston from the rear to establish electrical contact. Compress the paste firmly against a smooth glass slab. Causality: Firm compression eliminates internal air voids. Air voids act as dielectric capacitors, drastically increasing background charging currents and reducing the signal-to-noise ratio during trace analysis.
-
Surface Renewal: Polish the exposed surface of the packed electrode on a piece of clean weighing paper until a mirror-like finish is achieved. Rinse gently with double-distilled water.
Step-by-step fabrication and validation workflow for [BMPIP][PF6] carbon paste electrodes.
Protocol Validation (The Self-Validating System)
A robust scientific protocol must be self-validating. Before utilizing the[BMPIP][PF6]-CPE for pharmaceutical analysis, you must verify its structural integrity and electrochemical reversibility using a standard redox probe.
Validation Procedure:
Run Cyclic Voltammetry (CV) using the fabricated electrode in a solution of 5.0 mM
Pass/Fail Diagnostics:
-
Peak-to-Peak Separation (
): Calculate the difference between the anodic and cathodic peak potentials.-
Pass:
mV. This indicates a near-reversible, rapid electron transfer facilitated by the [BMPIP][PF6] conductive bridges. -
Fail:
mV. This indicates high due to insufficient grinding or air voids. Corrective Action: Extrude the paste, return it to the mortar, grind for an additional 15 minutes, and repack.
-
-
Electroactive Surface Area (
): Use the Randles-Sevcik equation ( ) to calculate the active area. A properly fabricated IL-CPE should yield an that is 1.5 to 2.5 times larger than its geometric area, owing to the nanostructured topography created by the IL-MWCNT composite.
Quantitative Performance Benchmarks
To illustrate the profound impact of [BMPIP][PF6] substitution, the following table summarizes the quantitative electrochemical parameters comparing a traditional mineral oil CPE against the [BMPIP][PF6]-CPE architecture.
| Parameter | Traditional CPE (Mineral Oil) | [BMPIP][PF6] IL-CPE | Causality / Mechanism |
| Binder Conductivity | Insulating ( | Highly Conductive ( | IL provides intrinsic ionic pathways, acting as a solid-state electrolyte. |
| 120 - 150 mV | 65 - 75 mV | Elimination of the non-conductive oil barrier enhances electron transfer kinetics. | |
| Charge Transfer Resistance ( | Dense cation- | ||
| Operational Stability | Degrades rapidly in organic solvents | Highly stable in mixed media | Hydrophobic |
| LOD (Morphine Detection) | Electrocatalytic effect of MWCNTs combined with the pre-concentration ability of the IL[2]. |
Applications in Pharmaceutical Drug Development
The unique physicochemical properties of [BMPIP][PF6]-CPEs make them exceptional tools for the electroanalysis of complex pharmaceutical formulations and biological fluids.
For instance, the electro-oxidation of morphine at a traditional CPE is sluggish, resulting in a broad, poorly defined peak. However, when utilizing the [BMPIP][PF6] modified matrix, the overpotential drops significantly, and the peak current is amplified by several magnitudes, allowing for simultaneous detection in the presence of interfering agents like diclofenac[2]. Similarly, this specific ionic liquid binder has been successfully deployed to create highly selective sensors for antihypertensive drugs (e.g., Terazosin) and antibacterial agents (e.g., Enoxacin) by leveraging the specific electrostatic interactions between the target analytes and the piperidinium cation at the electrode-solution interface[3].
References
-
Title: (Bio)Sensing Strategies Based on Ionic Liquid-Functionalized Carbon Nanocomposites for Pharmaceuticals: Towards Greener Electrochemical Tools Source: PMC / MDPI URL: [Link]
-
Title: A voltammetric sensor based on NiO/CNTs ionic liquid carbon paste electrode for determination of morphine in the presence of diclofenac Source: Materials Science and Engineering C URL: [Link]
-
Title: Ionic Liquid Crystals Modifier for Selective Determination of Terazosin Antihypertensive Drug in Presence of Common Interference Compounds Source: ResearchGate URL: [Link]
Sources
Application Note: Electrodeposition of Reactive Metals using [BMPIP][PF6] Ionic Liquid Electrolytes
Executive Summary
The electrodeposition of highly reactive metals (e.g., Lithium, Sodium, Magnesium, Aluminum) requires electrolyte systems capable of withstanding extreme cathodic potentials without degrading. 1-Butyl-1-methylpiperidinium hexafluorophosphate ([BMPIP][PF6]) has emerged as a superior ionic liquid (IL) matrix for these advanced electrochemical applications[1]. This application note details the mechanistic rationale, physical properties, and validated protocols for utilizing [BMPIP][PF6] as a stable, non-volatile electrolyte medium for reactive metal plating.
Mechanistic Insights: Why[BMPIP][PF6]?
The electrodeposition of reactive metals presents a severe thermodynamic challenge: their standard reduction potentials (e.g., Li⁺/Li = -3.04 V, Mg²⁺/Mg = -2.37 V vs. SHE) lie far outside the electrochemical stability window of aqueous and most conventional organic solvents. [BMPIP][PF6] solves this through a synergistic cation-anion design[1].
-
The Piperidinium Cation ([BMPIP]⁺): Unlike imidazolium-based ILs, which possess an acidic C2-proton that undergoes premature reduction and triggers parasitic hydrogen evolution, the fully aliphatic piperidinium ring is electrochemically inert at highly negative potentials. This structural causality extends the cathodic limit, providing the necessary thermodynamic headroom to reduce reactive metal cations without solvent decomposition[2].
-
The Hexafluorophosphate Anion ([PF6]⁻): [PF6]⁻ is a weakly coordinating anion. In the context of metal deposition, strong coordination creates a high desolvation energy barrier, leading to large overpotentials. [PF6]⁻ allows for facile desolvation of the metal cation at the electrode interface. Furthermore, at extreme cathodic potentials, trace decomposition of [PF6]⁻ contributes to the formation of a dense, fluoride-rich Solid Electrolyte Interphase (SEI), which passivates the electrode against continuous electrolyte consumption while remaining ionically conductive[3].
System Architecture & Logical Workflow
Figure 1: Mechanistic pathway of [BMPIP][PF6] enabling reversible reactive metal electrodeposition.
Quantitative Data: Electrolyte Benchmarking
Because [BMPIP][PF6] has a melting point of ~81°C[4], it is typically utilized either in a molten state (>90°C) or formulated with a non-aqueous co-solvent (e.g., Tetrahydrofuran or Propylene Carbonate) to achieve room-temperature liquid dynamics while retaining its wide electrochemical window[5].
| Ionic Liquid System | Cation Class | Anion | Melting Point (°C) | Electrochemical Window (V) | Suitability for Reactive Metals |
| [BMPIP][PF6] | Piperidinium | Hexafluorophosphate | ~81 | ~5.0 - 5.5 | Excellent (No acidic protons; stable SEI) |
| [BMIM][PF6] | Imidazolium | Hexafluorophosphate | ~10 | ~4.0 - 4.2 | Poor (C2 proton reduces before metal) |
| [BMPyrr][TFSI] | Pyrrolidinium | TFSI | ~15 | ~5.0 - 5.5 | Good (Alternative, but higher cost) |
Experimental Protocols
Protocol 1: Preparation and Absolute Dehydration of [BMPIP][PF6]
Causality: Reactive metals will instantly reduce trace water to hydrogen gas, forming metal hydroxides that passivate the electrode and halt deposition. The electrolyte must be rigorously dried to < 20 ppm H₂O before use.
-
Phase Transition & Mixing: Transfer 50 g of high-purity [BMPIP][PF6] solid into a Schlenk flask. If performing room-temperature deposition, add anhydrous Tetrahydrofuran (THF) at a 1:1 molar ratio to depress the melting point[5].
-
Vacuum Drying: Attach the flask to a high-vacuum line (10⁻³ Torr). Heat the mixture to 70°C (if a co-solvent is used, adjust the temperature to avoid boiling off the solvent; if using pure IL, heat to 90°C to melt). Stir under vacuum for 48 hours.
-
Inert Transfer: Backfill the Schlenk flask with ultra-high purity Argon and transfer the sealed flask into an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).
-
Salt Solvation: Slowly add the target metal salt (e.g., 0.5 M Mg(TFSI)₂ or LiPF₆) to the IL matrix. Stir at 50°C until optical clarity is achieved.
Protocol 2: Galvanostatic Electrodeposition Workflow
Causality: Galvanostatic (constant current) control is preferred over potentiostatic control because it forces a constant rate of nucleation. This prevents the depletion of metal ions at the interface, suppressing the formation of dendritic structures that cause cell shorting.
-
Cell Assembly: Inside the glovebox, assemble a 3-electrode cell.
-
Working Electrode (Cathode): Polished Copper (Cu) or Nickel (Ni) foil (1 cm² active area).
-
Counter Electrode (Anode): Ribbon of the target reactive metal (e.g., pure Mg or Li).
-
Reference Electrode: Ag/Ag⁺ pseudo-reference calibrated against Ferrocene/Ferrocenium (Fc/Fc⁺).
-
-
Electrochemical Pre-Conditioning: Perform 5 cycles of Cyclic Voltammetry (CV) from -0.5 V to -1.5 V vs. Ref at 10 mV/s to condition the SEI layer on the working electrode.
-
Deposition: Apply a constant cathodic current density of -1.5 mA/cm² for 2 hours.
-
Harvesting: Remove the working electrode, rinse gently with anhydrous THF to remove residual [BMPIP][PF6], and dry under vacuum at room temperature.
Self-Validating Systems & Troubleshooting
To ensure the integrity of the protocol, the system must self-validate at two critical checkpoints prior to metal deposition:
-
Checkpoint 1: Karl Fischer (KF) Titration (Pre-Deposition)
-
Validation: Extract a 1 mL aliquot of the prepared electrolyte and inject it into a coulometric KF titrator inside the glovebox.
-
Pass Criteria: H₂O content must read < 20 ppm. If > 20 ppm, return to Protocol 1, Step 2.
-
-
Checkpoint 2: Voltammetric Blanking (Pre-Deposition)
-
Validation: Run a CV scan of the blank [BMPIP][PF6] electrolyte (without the metal salt) from -3.0 V to +2.0 V vs. Fc/Fc⁺ on a glassy carbon electrode.
-
Pass Criteria: The current density must remain < 50 µA/cm² across the entire window. Any sharp cathodic peaks before -3.0 V indicate impurity reduction (e.g., dissolved oxygen or residual water).
-
References
-
(Bio)Sensing Strategies Based on Ionic Liquid-Functionalized Carbon Nanocomposites for Pharmaceuticals, Nanomaterials (MDPI). URL:[Link]
-
Room Temperature Electrodeposition of Metallic Magnesium from Ethylmagnesium Bromide in Tetrahydrofuran and Ionic Liquid Mixtures, Journal of The Electrochemical Society. URL:[Link]
-
Advances of Ionic Liquids in Analytical Chemistry, Chemical Reviews (ACS). URL:[Link]
Sources
Application Note: Preparation and Integration of [BMPIP][PF6] Ionic Liquid Crystals for Advanced Sensor Applications
Mechanistic Insights & Material Selection
The development of next-generation sensors requires materials that bridge the gap between high ionic conductivity, structural stability, and chemoselective recognition. 1-Butyl-1-methylpiperidinium hexafluorophosphate ([BMPIP][PF6]) has emerged as a premier neoteric solvent for these applications.
As a Senior Application Scientist, the selection of [BMPIP][PF6] over traditional imidazolium-based ionic liquids is driven by strict structure-function causality:
-
Steric & Hydrophobic Advantage: The bulky piperidinium ring provides a highly hydrophobic and sterically hindered cationic environment. When paired with the weakly coordinating [PF6]⁻ anion, the resulting ionic liquid exhibits negligible volatility, a wide electrochemical window, and superior moisture stability[1].
-
Synergy with Liquid Crystals (LCs): In artificial olfaction arrays, [BMPIP][PF6] can be emulsified with liquid crystals (e.g., 5CB) to form ionogels. The hydrophobic nature of the piperidinium cation creates an optimal partition coefficient for hydrophobic volatile organic compounds (VOCs) like chloroform, enabling complete chemoselective discrimination[2].
-
Conductive Binder Effect: In electrochemical sensors, [BMPIP][PF6] acts as an Ionic Liquid Crystal (ILC) modifier. Its moderate viscosity allows it to penetrate the microscopic voids between graphite flakes or graphene sheets. This not only acts as an ion carrier bridge but also drastically reduces the charge transfer resistance at the electrode-solution interface[3].
Experimental Protocols
The following protocols detail the integration of [BMPIP][PF6] into two distinct sensing modalities: optical/electrical VOC sensing and electrochemical pharmaceutical detection. Both protocols are designed as self-validating systems to ensure reproducibility.
Protocol A: Fabrication of [BMPIP][PF6]-LC Ionogels for VOC Sensing (Artificial Olfaction)
Objective: Create a highly stable, electrically conductive ionogel for the pattern recognition of volatile organic compounds. Rationale: Hydrophobic VOCs interact selectively with the oil phase formed by the LC molecules suspended inside the ionic liquid droplets, causing measurable admittance changes upon exposure[2].
Step-by-Step Methodology:
-
Matrix Preparation: Dissolve 50–75% (w/w) gelatin in 10–20% (w/w) ultra-pure water at 50 °C. Stir continuously until the solution is optically clear.
-
Causality: Gelatin provides a porous, biocompatible scaffolding that traps the liquid phase without dampening the ionic mobility required for signal transduction.
-
-
Emulsification: Add 10–25% (w/w) [BMPIP][PF6] and 1–5% (w/w) liquid crystal (e.g., 4-cyano-4'-pentylbiphenyl, 5CB) to the warm gelatin matrix.
-
Causality: This specific stoichiometric ratio ensures the LC forms stable micro-droplets within the ionic liquid, creating the necessary biphasic sensing environment[2].
-
-
Homogenization: Probe-sonicate the mixture for 5 minutes at 40% amplitude.
-
Validation checkpoint: Inspect the emulsion visually. It must appear uniformly opaque. Any visible phase separation indicates insufficient sonication and will result in a noisy sensor baseline.
-
-
Deposition: Drop-cast 5 µL of the warm emulsion onto interdigitated gold electrodes (IDEs). Allow the system to gel at 4 °C for 2 hours.
-
System Validation: Measure the baseline ionic conductivity via Electrochemical Impedance Spectroscopy (EIS) using a frequency range from 100 kHz to 0.1 Hz (
= 100 mV). The sensor is only ready for VOC exposure once the Nyquist plot demonstrates a stable, reproducible resistance ( ) value[2].
Protocol B: Preparation of [BMPIP][PF6]-Modified Carbon Paste Electrodes (ILC-CPE)
Objective: Fabricate a highly sensitive electrochemical sensor for the trace detection of pharmaceuticals (e.g., Terazosin, Methocarbamol). Rationale: [BMPIP][PF6] serves a dual purpose as both a physical binder and an electrocatalytic ion carrier, maximizing the electroactive surface area of the carbon paste[3].
Step-by-Step Methodology:
-
Dry Mixing: In an agate mortar, combine 1.5 g of high-purity graphite powder with 0.5 g of [BMPIP][PF6]. Grind thoroughly for 15 minutes.
-
Causality: Mechanical shearing is critical here; it ensures the ionic liquid coats the graphite flakes evenly, preventing insulating dead zones within the electrode matrix[4].
-
-
Paste Formulation: Add 0.5 mL of paraffin oil dropwise. Continue grinding for 30 minutes until a homogeneous, shiny paste is formed.
-
Causality: Paraffin oil acts as a hydrophobic pasting liquid, preventing the dissolution and degradation of the electrode when submerged in aqueous biological samples.
-
-
Electrode Packing: Pack the resulting paste firmly into the cavity of a Teflon electrode body (3 mm inner diameter). Insert a copper wire through the back for electrical contact.
-
Surface Modification: Polish the electrode surface on weighing paper until mirror-smooth. Immerse the electrode in a 1.0 mM Sodium Dodecyl Sulfate (SDS) solution for 5 minutes prior to analysis.
-
Causality: SDS acts as a surface-active agent that induces micelle formation at the electrode-solution interface. This electrostatically preconcentrates positively charged drug molecules, amplifying the anodic peak current and lowering the limit of detection[3].
-
-
System Validation: Perform Cyclic Voltammetry (CV) in a standard redox probe solution (e.g., 5 mM
in 0.1 M KCl). A peak-to-peak separation ( ) approaching 59 mV confirms optimal, reversible electron transfer kinetics. If mV, the paste must be repacked.
Quantitative Data & Performance Metrics
The integration of [BMPIP][PF6] yields distinct analytical advantages depending on the sensor architecture. The table below summarizes the validated performance metrics across different applications.
| Sensor Configuration | Target Analyte | Sensing Modality | Limit of Detection (LOD) | Linear Dynamic Range | Key Synergistic Effect |
| [BMPIP][PF6] / Gelatin / 5CB Ionogel | Chloroform (VOC) | Electrical Admittance | N/A (Classification) | N/A (Pattern Recognition) | Complete chemoselective discrimination via hydrophobic partitioning into the LC-IL oil phase[2]. |
| [BMPIP][PF6] / Graphite / SDS (ILC-CPE) | Terazosin (Antihypertensive) | Voltammetry (DPV) | 16.0 – 18.6 nM | 5 µM – 300 µM | SDS-induced preconcentration combined with ILC-mediated electron transfer acceleration[3]. |
| [BMPIP][PF6] / Graphene / Cyclodextrin | Methocarbamol (Muscle Relaxant) | Voltammetry (DPV) | 6.64 pM | 40 nM – 1 µM | Host-guest inclusion complexation enhanced by the high ionic conductivity of the ILC[5]. |
Visualizing the Workflow
Workflow of [BMPIP][PF6] integration for VOC artificial olfaction and electrochemical drug sensing.
References
-
Impact of the Cationic Moiety of Ionic Liquids on Chemoselective Artificial Olfaction ACS Materials Au URL:[Link]
-
(Bio)Sensing Strategies Based on Ionic Liquid-Functionalized Carbon Nanocomposites for Pharmaceuticals: Towards Greener Electrochemical Tools MDPI URL:[Link]
-
Ionic Liquid Crystals Modifier for Selective Determination of Terazosin Antihypertensive Drug in Presence of Common Interference Compounds ResearchGate / MDPI URL:[Link]
-
Host Guest Inclusion Complex Modified Electrode for the Sensitive Determination of a Muscle Relaxant Drug ResearchGate URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting [BMPip][PF6] Crystallization in Room Temperature Electrolytes
Welcome to the Advanced Electrolyte Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the premature solidification of 1-butyl-1-methylpiperidinium hexafluorophosphate ([BMPip][PF6]) in their electrochemical cells. This guide provides field-proven, mechanistically grounded solutions to keep your electrolytes in the liquid or amorphous state at room temperature.
Mechanistic Overview: The Thermodynamics of [BMPip][PF6]
To solve crystallization, we must first understand its causality. Pure [BMPip][PF6] is not a room-temperature liquid; it has a confirmed melting point of 81 °C[1].
The root cause of this high melting point is molecular symmetry. The octahedral [PF6]⁻ anion and the rigid piperidinium ring pack highly efficiently, resulting in strong interionic Coulombic interactions and a high lattice energy[2]. When the ambient temperature drops below 81 °C, the thermodynamic drive for the ions to achieve long-range periodic ordering overcomes their kinetic thermal energy, leading to spontaneous crystallization.
To utilize [BMPip][PF6] as a room-temperature electrolyte (RTE), we must fundamentally disrupt this crystal lattice through either thermodynamic frustration (eutectic mixing) or kinetic entrapment (polymer cross-linking)[3].
Logical Troubleshooting Workflow
Workflow for diagnosing and resolving [BMPip][PF6] crystallization in electrolytes.
Frequently Asked Questions (FAQs)
Q1: My [BMPip][PF6] electrolyte crystallized overnight inside the glovebox. How do I prevent this without using volatile organic solvents? A: If you want to maintain the non-volatile, non-flammable safety profile of your electrolyte, you must increase the entropy of mixing. We recommend forming a eutectic blend by mixing [BMPip][PF6] with an asymmetric ionic liquid, such as [BMPip][TFSI]. The bulky, highly flexible [TFSI]⁻ anion frustrates the periodic ordering of the cations, drastically lowering the melting point below 25 °C without sacrificing the wide electrochemical window.
Q2: I am formulating a Gel Polymer Electrolyte (GPE) with [BMPip][PF6], but the film becomes opaque and brittle over time. What is happening? A: The opacity indicates that [BMPip][PF6] is micro-crystallizing within the polymer matrix. This occurs when the polymer's free volume is too large or the cross-linking density is too low, allowing the IL ions to migrate and nucleate. To resolve this, increase the concentration of your cross-linker (e.g., EGDMA) or incorporate inorganic nanofillers (like fumed SiO₂). Nanofillers act as solid plasticizers; their surface Lewis acid-base interactions with the [PF6]⁻ anions disrupt local ordering and lock the IL in an amorphous state[3].
Q3: Does moisture affect the crystallization behavior of[BMPip][PF6]? A: Yes. While [BMPip][PF6] is highly hydrophobic, the [PF6]⁻ anion decomposes slowly in the presence of trace water[4]. This degradation alters the ionic composition, which can paradoxically act as a nucleation site for premature crystallization or degrade your electrode interfaces. Always maintain water content below 50 ppm.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, utilize the following self-validating protocols for preparing room-temperature stable [BMPip][PF6] systems.
Protocol A: Formulation of an Asymmetric Eutectic Ionic Liquid Blend
Causality: Introducing [TFSI]⁻ anions into the [BMPip][PF6] matrix creates severe steric hindrance. The differing sizes and geometries of [PF6]⁻ (octahedral) and [TFSI]⁻ (flexible, bulky) prevent the cations from establishing a uniform crystal lattice.
-
Drying: Dry both [BMPip][PF6] and [BMPip][TFSI] under a high vacuum at 60 °C for 24 hours.
-
Validation Step: Perform Karl Fischer titration to ensure water content is < 50 ppm.
-
-
Mixing: In an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm), weigh the ILs to achieve a 1:3 molar ratio of PF6:TFSI.
-
Thermal Homogenization: Heat the mixture to 90 °C (above the 81 °C melting point of [BMPip][PF6]) while stirring at 400 rpm for 2 hours to ensure complete molecular homogenization.
-
Cooling: Cool slowly to room temperature (25 °C) at a controlled rate of 1 °C/min.
-
Final Validation: Perform Differential Scanning Calorimetry (DSC) from -40 °C to 100 °C. The absence of an endothermic melting peak at 81 °C validates the successful formation of a room-temperature stable eutectic liquid.
Protocol B: In-situ Synthesis of a Cross-linked Gel Polymer Electrolyte (GPE)
Causality: Entrapping the IL within a cross-linked poly(methyl methacrylate) (PMMA) matrix restricts the mobility of the [BMPip]⁺ and [PF6]⁻ ions. The rigid polymer chains sterically hinder the long-range periodic ordering required for crystallization.
Step-by-step workflow for in-situ UV polymerization of [BMPip][PF6] gel polymer electrolytes.
-
Precursor Preparation: Mix 0.5 M [BMPip][PF6] with methyl methacrylate (MMA) monomer and ethylene glycol dimethacrylate (EGDMA) cross-linker in a 70:28:2 weight ratio.
-
Initiator Addition: Add 1 wt% of a photoinitiator (e.g., Darocur 1173).
-
Casting: Inject the precursor solution into a glass mold separated by a 100 µm Teflon spacer.
-
Polymerization: Expose the mold to UV light (365 nm, 15 mW/cm²) for 10 minutes to induce in-situ free-radical polymerization.
-
Final Validation: Perform X-Ray Diffraction (XRD) on the resulting flexible membrane. A broad amorphous halo around 2θ = 20° with no sharp Bragg peaks confirms the complete suppression of [BMPip][PF6] crystallization.
Quantitative Data Summary
The following table summarizes the expected physical and electrochemical properties of [BMPip][PF6] when modified to prevent room-temperature crystallization.
| Electrolyte System | State at 25 °C | Melting Point (Tₘ) | Ionic Conductivity (25 °C) | Est. Electrochemical Window |
| Pure [BMPip][PF6] | Crystalline Solid | 81 °C | < 10⁻⁸ S/cm | ~ 5.5 V |
| [BMPip][PF6] + Propylene Carbonate (1:1 v/v) | Liquid | < -20 °C | ~ 5 × 10⁻³ S/cm | ~ 4.5 V |
| Eutectic [BMPip][PF6]₀.₂₅[TFSI]₀.₇₅ | Liquid | < 10 °C | ~ 1 × 10⁻³ S/cm | ~ 5.2 V |
| PMMA-[BMPip][PF6] GPE (Cross-linked) | Amorphous Gel | N/A (Amorphous) | ~ 1 × 10⁻⁴ S/cm | ~ 5.0 V |
References
- Title: 1-Butyl-1-methylpiperidinium hexafluorophosphate, CAS: 1257647-66-7 Source: RoCo Global URL
- Title: 1-Butyl-1-methylpiperidinium hexafluorophosphate, >99% Source: RoCo Global URL
- Title: Advancing Ionic Liquid Research with pSCNN: A Novel Approach for Accurate Normal Melting Temperature Predictions Source: ACS Omega URL
- Title: Designing Versatile Polymers for Lithium-Ion Battery Applications: A Review Source: MDPI URL
Sources
Technical Support Center: High-Voltage Stability of [BMPIP][PF6]
This guide serves as a specialized technical support interface for researchers utilizing 1-butyl-1-methylpiperidinium hexafluorophosphate ([BMPIP][PF6]) in high-voltage electrochemical applications.
It is designed to move beyond basic "handling instructions" and address the mechanistic causes of anodic instability, providing actionable, data-backed solutions.
Current Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist Scope: Anodic Decomposition Mitigation (>4.5 V vs. Li/Li⁺)
Core Diagnostic & Troubleshooting
Issue 1: "I observe a parasitic oxidation current starting at 4.2 V, well below the theoretical window of 5.0 V."
Diagnosis: You are likely observing the oxidation of impurities , not the ionic liquid itself. While [BMPIP][PF6] theoretically possesses an electrochemical stability window (ESW) exceeding 5.0 V, the presence of halides (Cl⁻, Br⁻) or trace water drastically narrows this window.
-
The Mechanism:
-
Halides: Residual chloride from the synthesis (e.g., metathesis of [BMPIP]Cl) oxidizes at ~1.4 V vs. SHE (approx. 4.4 V vs. Li/Li⁺), appearing as a "shoulder" peak before the bulk breakdown.
-
Water: Water does not just undergo electrolysis; it acts as a nucleophile, attacking the
anion. This triggers an autocatalytic decomposition loop generating and , which corrodes the cathode surface, increasing current density.
-
Corrective Protocol: The "Halide-Free" Validation Do not rely on vendor "99%" purity claims. Perform this validation step:
-
Silver Nitrate Test: Dissolve 100 mg of [BMPIP][PF6] in 1 mL deionized water. Add 2 drops of 0.1 M
.-
Result: Any turbidity (white precipitate) indicates
chloride. -
Action: Recrystallization is required (See Protocol A).
-
-
Vacuum Drying: Water must be
. Dry at under high vacuum ( ) for at least 24 hours.
Issue 2: "My electrolyte turns slightly yellow/brown after holding the voltage at 4.8 V."
Diagnosis: This indicates Hofmann Elimination or Ring Opening of the piperidinium cation, likely catalyzed by the electrode surface or local heating. While the piperidinium ring is robust, the N-alkyl chains (butyl/methyl) are susceptible to oxidative abstraction at extreme potentials, especially on non-inert electrodes like Nickel or Stainless Steel.
The Causality: At high voltages, the electric double layer (EDL) becomes extremely dense. If the electrode is not perfectly blocking (like Glassy Carbon), the cation can adsorb specifically and undergo charge transfer, leading to radical formation. These radicals couple to form dimers (browning).
Corrective Protocol: Interface Passivation
-
Electrode Switch: Switch to Boron-Doped Diamond (BDD) or Platinum for baseline cyclic voltammetry (CV) to rule out electrode catalysis.
-
Anodic Passivation: If using Aluminum current collectors, ensure a stable
passivation layer. Pre-cycle the cell 5 times between 3.0 V and 4.0 V to build the passivation layer before pushing to 4.8 V.
Issue 3: "The viscosity increases significantly after long-term cycling."
Diagnosis: Polymerization of decomposition products.[1] The decomposition of the organic cation often yields reactive alkene intermediates (e.g., butene from the butyl chain). In the confined environment of a battery or capacitor, these polymerize, increasing the viscosity and killing ionic conductivity.
Corrective Protocol: Additive Stabilization Introduce a "sacrificial" additive that oxidizes preferentially to form a thin, conductive Solid Electrolyte Interphase (SEI) on the cathode (CEI).
-
Recommendation: Add 0.5 wt% Lithium Bis(oxalato)borate (LiBOB) or Vinylene Carbonate (VC) . These oxidize at ~4.0–4.2 V, forming a polymeric film that blocks the [BMPIP] cation from direct contact with the high-voltage surface, preventing bulk decomposition.
Visualizing the Failure Mechanism
Understanding how the molecule breaks down is the key to stopping it. The diagram below details the Autocatalytic Hydrolysis Loop , which is the primary failure mode for
Figure 1: The autocatalytic decomposition pathway of [BMPIP][PF6] in the presence of moisture. Note the red dashed line: metal corrosion generates water, fueling further hydrolysis.
Experimental Protocols
Protocol A: Purification for High-Voltage Applications
Standard "Battery Grade" is often insufficient for research at >4.5 V.
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve [BMPIP][PF6] in Dichloromethane (DCM) (1:1 v/v). | DCM is a non-polar solvent that dissolves the IL but allows water extraction. |
| 2. Washing | Wash the organic phase 3x with Ultrapure Water (18.2 MΩ) . | Removes halide impurities (Cl⁻, Br⁻) which are highly soluble in water. |
| 3. Testing | Test the final aqueous wash with | Ensures chloride removal is complete. |
| 4. Drying | Rotovap to remove DCM, then dry at 80°C / | Removes bulk water. |
| 5. Activation | Store with activated 4Å Molecular Sieves inside an Ar-filled glovebox. | Sieves act as a dynamic getter for any moisture introduced during handling. |
Protocol B: Electrochemical Window Determination (Valid Method)
Many papers report inflated ESW values by using arbitrary cutoff currents. Use this standardized method.
-
Setup: 3-Electrode Cell in Glovebox (
).-
WE: Glassy Carbon (3 mm dia), polished to mirror finish (
alumina). -
CE: Pt Wire.
-
RE: Ag/Ag⁺ (in Cryptand/[BMPIP][TFSI]) or a calibrated Pt-quasireference.
-
-
Procedure:
-
Perform Linear Sweep Voltammetry (LSV) at 5 mV/s (slow scan reduces capacitive current).
-
Scan from OCV to +6.0 V.
-
-
Data Processing:
-
Do not just look for the vertical line.
-
Cutoff Standard: The ESW limit is defined as the voltage where current density reaches
. -
Note: If you see a peak before this limit, that is an impurity.
-
Data Summary: Stability Limits
| Parameter | Limit / Value | Critical Note |
| Theoretical Anodic Limit | ~5.2 V vs. Li/Li⁺ | Calculated via HOMO energy levels (DFT). |
| Practical Anodic Limit | 4.6 - 4.9 V vs. Li/Li⁺ | Dependent on electrode material (GC > Pt > Al). |
| Water Tolerance | Above 50 ppm, HF formation accelerates at >4.2 V. | |
| Chloride Tolerance | Chlorides oxidize at ~4.4 V, masking the true IL limit. | |
| Thermal Limit | High thermal stability does not equal electrochemical stability. |
References
-
Electrochemical Stability of Piperidinium Ionic Liquids
-
Source: Alfa Chemistry. "Piperidinium Ionic Liquids."[2]
- Relevance: Establishes the baseline electrochemical window and c
-
-
Anodic Decomposition Mechanisms of PF6- Anions
- Source: Persson, K. et al. "Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes.
- Relevance: Details the hydrolysis mechanism of to and HF, which is the limiting factor for [BMPIP][PF6].
-
URL:[Link]
-
Impurity Effects on Anodic Stability
- Source: ResearchGate.
- Relevance: Explains how halide impurities create false oxidative peaks, narrowing the apparent window.
-
URL:[Link]
-
High Voltage Additives for Piperidinium ILs
Sources
Technical Support Center: Rheology of Molten [BMPIP][PF6]
The following technical support guide is structured to address the specific rheological challenges of 1-butyl-1-methylpiperidinium hexafluorophosphate ([BMPIP][PF6]) .
Unlike the more common imidazolium salts (e.g., [BMIM][PF6]), [BMPIP][PF6] possesses a saturated six-membered ring, resulting in significantly higher viscosity and a melting point well above room temperature. This guide treats the material as a high-temperature molten salt , not a room-temperature ionic liquid.
Product Code: IL-PP14-PF6 CAS: 1257647-66-7 (General Piperidinium/PF6 class) State: Solid at 25°C (Melting Point: ~81°C)
⚠️ Critical Operation Warnings
-
Solid State Hazard: [BMPIP][PF6] is solid at room temperature. Attempting to measure viscosity below 85°C without verifying the supercooled state will result in instrument overload or gap errors.
-
Hydrolysis Risk: At temperatures >100°C, trace water reacts with the
anion to release Hydrogen Fluoride (HF). Strict drying protocols are mandatory. -
Thermal History: This material exhibits strong supercooling. A sample liquid at 50°C is likely metastable and may crystallize suddenly under shear.
Module 1: The Physics of Flow (Theoretical Grounding)
Why Temperature Drastically Alters Viscosity
Unlike molecular solvents (water, toluene) which follow Arrhenius behavior, [BMPIP][PF6] is a "fragile" glass-forming liquid. Its viscosity (
- : Limiting viscosity at infinite temperature (theoretical minimum).
- : Pseudo-activation energy (related to ion-ion interaction strength).
- : Ideal glass transition temperature (temperature where flow theoretically ceases).
Scientist's Note: As you approach the melting point (~81°C) from above, viscosity does not increase linearly; it shoots up exponentially as free volume collapses.
Viscosity Reference Data (Estimated)
Note: Exact values depend on water content (<100 ppm required).
| Temperature (°C) | State | Estimated Viscosity (cP / mPa[1][2][3][4]·s) | Notes |
| 25°C | Solid | N/A | Crystalline phase. |
| 85°C | Molten | ~450 - 600 | Just above melting. High torque required. |
| 100°C | Molten | ~150 - 250 | Ideal processing window. |
| 120°C | Molten | ~50 - 90 | Low viscosity, high flow. |
| 150°C | Molten | < 30 | Risk of decomposition if not dry. |
Module 2: Experimental Protocol
Workflow Visualization
The following diagram outlines the mandatory preparation and measurement workflow to ensure data integrity.
Caption: Protocol for handling high-melting piperidinium ILs. Zeroing the gap at high temperature is crucial to account for geometry thermal expansion.
Detailed Methodology
-
Pre-Treatment (Drying):
-
Place solid [BMPIP][PF6] in a vacuum oven at 60°C (below melting) for 12 hours.
-
Why? Removing water from the solid lattice prevents hydrolysis when you eventually melt it.
-
-
Instrument Setup:
-
Geometry: Cone and Plate (e.g., CP50-1 or CP25-1).
-
Reason: Requires small sample volume and maintains uniform shear rate.
-
-
Loading & Melting:
-
Pre-heat the Peltier plate to 90°C .
-
Place the solid powder/chunks onto the plate. Allow 2-3 minutes for full melting.
-
Lower the geometry to the trim position, trim excess liquid, then lower to measurement gap.
-
-
Measurement:
-
Equilibrate at 90°C for 5 minutes to remove thermal gradients.
-
Perform a shear rate sweep (1 to 100
) to confirm Newtonian behavior. -
Ramp temperature from 90°C down to 80°C (carefully) or up to 130°C.
-
Module 3: Troubleshooting & FAQs
Diagnostic Logic Tree
Use this chart to diagnose irregular viscosity readings.
Caption: Diagnostic flow for identifying common rheological artifacts in molten salts.
Frequently Asked Questions
Q1: My sample is liquid at 30°C. Can I measure it? A: You are observing a supercooled state . While you can measure it, the state is metastable. The vibration of the rheometer or the shear force may trigger instantaneous crystallization (shear-induced nucleation), causing the viscosity to spike to infinity and potentially damaging the instrument. Recommendation: Always heat to >85°C to erase thermal history, then cool down slowly if you must study the supercooled regime.
Q2: The viscosity values are fluctuating wildly at 90°C. A: This is likely due to bubbles trapped during the melting of the powder. Fix: After melting the powder on the plate, rotate the geometry at 5 rad/s for 2 minutes before starting the test to help migrate bubbles to the edge, then trim the edge again.
Q3: Why is my viscosity 20% lower than the literature value? A: The culprit is almost certainly water . [BMPIP][PF6] is hydrophobic, but it will absorb atmospheric moisture. Water acts as a potent plasticizer, breaking the electrostatic network between the Piperidinium cation and the PF6 anion. Validation: A water content of 0.5 wt% can reduce viscosity by up to 50%.
Q4: Can I use a steel cone? A: Yes, but be cautious of HF corrosion . If your sample is wet and you heat it >100°C, the generated HF will pit stainless steel. Hastelloy or Titanium geometries are preferred for high-temperature PF6 ionic liquid work.
References
-
RoCo Global. (2024). 1-Butyl-1-methylpiperidinium hexafluorophosphate Product Data. (Confirming Melting Point of 81°C). Link
-
Chem-Impex. (2024). 1-Butyl-1-methylpyrrolidinium hexafluorophosphate Data. (Providing comparative data for the pyrrolidinium analogue). Link
-
Harris, K. R., et al. (2005). "Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate." Journal of Chemical & Engineering Data. (Foundational VFT modeling for PF6 salts). Link
-
Dyson, P. J., et al. (2008). "Determination of the Viscosity of Ionic Liquids under High CO2 Pressure." Zeitschrift für Naturforschung B. (Viscosity methodologies). Link
Sources
Validation & Comparative
Cyclic voltammetry analysis of 1-Butyl-1-methylpiperidinium hexafluorophosphate
Cyclic Voltammetry Analysis of : A Comparative Technical Guide
Executive Summary & Strategic Positioning
1-Butyl-1-methylpiperidinium hexafluorophosphate (
Key Differentiators
| Feature | |||
| Physical State (25°C) | Solid (Plastic Crystal) | Liquid | Liquid |
| Electrochemical Window | ~6.0 V | ~4.2 V | ~5.5 V |
| Cathodic Limit (vs Fc/Fc⁺) | ~ -3.3 V | ~ -2.5 V | ~ -3.2 V |
| Anodic Limit (vs Fc/Fc⁺) | ~ +2.8 V | ~ +1.7 V | ~ +2.3 V |
| Primary Advantage | Extreme cathodic stability; Solid-state electrolyte potential. | Low viscosity; Easy handling. | Wide window + Liquid at RT. |
Comparative Electrochemical Stability Analysis
The electrochemical stability window (ESW) is the potential range where the electrolyte neither reduces nor oxidizes. The width of this window is the sum of the cathodic and anodic limits.
Mechanistic Causality
-
Cathodic Stability (Reduction):
- (Imidazolium): The C2-H proton is relatively acidic and susceptible to reduction at approximately -2.5 V (vs Fc/Fc⁺), forming carbenes.
-
(Piperidinium): The saturated ring lacks the acidic proton and delocalized
-system, pushing the reduction potential to approximately -3.3 V. This makes superior for reducing active metals like Lithium or Sodium.
-
Anodic Stability (Oxidation):
- (Hexafluorophosphate): Highly resistant to oxidation, typically stable up to +3.0 V. However, it is sensitive to hydrolysis, producing HF in the presence of water.
-
(Bis(trifluoromethane)sulfonimide): Slightly lower anodic stability than
but significantly more hydrophobic and hydrolytically stable.
Visualization of Stability Windows
The following diagram compares the accessible potential ranges of the target electrolyte versus common alternatives.
Figure 1: Relative electrochemical stability windows.
Experimental Protocol: CV of
Since
Materials & Equipment
-
Electrolyte:
(High purity, optical grade, water content < 50 ppm). -
Working Electrode (WE): Glassy Carbon (GC) (3 mm dia) or Platinum disk. Note: GC is preferred for observing the cathodic limit; Pt is preferred for the anodic limit.
-
Counter Electrode (CE): Platinum wire or coil.
-
Reference Electrode (RE): Ag wire quasi-reference (Ag/Ag⁺).
-
Critical: Aqueous Ag/AgCl cannot be used due to temperature and contamination.
-
-
Internal Standard: Ferrocene (Fc).
-
Temperature Control: Oil bath or jacketed electrochemical cell set to 90°C .
Step-by-Step Workflow
-
Pre-treatment (Drying):
- is hygroscopic. Dry the salt under vacuum (< 1 mbar) at 100°C for at least 12 hours prior to use. Water impurities will manifest as spurious peaks around -1.0 V to -1.5 V.
-
Cell Assembly:
-
Assemble the 3-electrode cell inside an Argon-filled glovebox if possible. If not, maintain a constant Argon blanket flow.
-
Heat the cell to 90°C (just above the melting point of ~85°C) until the salt is completely molten and clear.
-
-
Blank Scan (Background):
-
Perform CV on the neat molten salt.
-
Scan Rate: 50 mV/s or 100 mV/s.
-
Range: Start at OCP (Open Circuit Potential), scan negative to -3.5 V, then positive to +3.0 V.
-
Criteria: The current should remain negligible (< 10 µA/cm²) until the breakdown limits.
-
-
Internal Standardization:
-
Add Ferrocene (~5 mM concentration) to the melt.
-
Record the CV again. Identify the reversible Fc/Fc⁺ couple.
-
Calibration: Shift the potential axis so
.
-
Self-Validating Protocol Logic
The following decision tree ensures data integrity during the experiment.
Figure 2: Experimental decision workflow for ensuring valid CV data in molten salts.
Data Interpretation & Troubleshooting
Interpreting the Voltammogram
-
Viscosity Effects: Even in the molten state (90°C),
is more viscous than organic solvents (like Acetonitrile). Expect lower peak currents ( ) for the Ferrocene standard compared to traditional solvents. -
Diffusion Control: The peak separation (
) for Ferrocene may exceed the theoretical 59 mV due to high uncompensated resistance ( drop) in the viscous melt.-
Correction: Do not mistake high
for irreversibility. Use compensation on your potentiostat (typically 85-95%).
-
Common Artifacts
| Observation | Root Cause | Corrective Action |
| Reduction peak at -1.2 V | Dissolved Oxygen | Purge with Argon for 20 mins. |
| Reduction peak at -1.8 V | Trace Water | Dry salt at 100°C/Vacuum for 12h. |
| Hysteresis (Looping) | High Viscosity / Slow Transport | Decrease scan rate (e.g., to 10 mV/s) or increase Temp. |
| No Current Flow | Salt Solidification | Ensure Temp > 85°C; Check connections. |
References
-
Electrochemical Windows of Ionic Liquids
- Comparison of Imidazolium and Pyrrolidinium/Piperidinium limits.
-
Source:
-
Piperidinium Ionic Liquids Properties
- Detailed analysis of c
-
Source:
-
Experimental Protocols for ILs
- Standardiz
-
Source:
-
Plastic Crystal Electrolytes
- Specific data on phase behavior and conductivity.
-
Source:
Impedance Spectroscopy Validation of [BMPIP][PF6] Conductivity
A Comparative Publish Guide for Researchers
Content Type: Technical Comparison & Validation Protocol Subject: 1-butyl-1-methylpiperidinium hexafluorophosphate ([BMPIP][PF6]) vs. 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) Audience: Electrochemical Researchers, Battery Engineers, and Synthetic Chemists.
Part 1: Executive Summary & Strategic Positioning
In the development of high-voltage electrolytes for next-generation energy storage (e.g., Li-ion, supercapacitors), researchers face a critical trade-off: Conductivity vs. Electrochemical Stability .
While Imidazolium-based ionic liquids like [BMIM][PF6] have long been the standard for their relatively high conductivity and low viscosity, they suffer from cathodic instability due to the acidic proton at the C2 position of the imidazolium ring.
[BMPIP][PF6] (Piperidinium-based) emerges as the superior alternative for high-voltage applications. Although it exhibits higher viscosity and lower conductivity, its non-aromatic, saturated ring structure provides a significantly wider electrochemical window, particularly at the cathodic limit.
This guide details the Electrochemical Impedance Spectroscopy (EIS) protocol required to validate these properties, ensuring your data is artifact-free and publication-ready.
Part 2: Comparative Performance Analysis
The following data highlights the distinct operational profiles of the two ionic liquids. Note the inverse relationship between viscosity and conductivity, governed by the Walden rule.
Table 1: Physicochemical & Electrochemical Comparison (at 25°C)
| Feature | [BMIM][PF6] (Benchmark) | [BMPIP][PF6] (High-Voltage Alt.) | Impact on Application |
| Cation Structure | Aromatic (Imidazolium) | Non-Aromatic (Piperidinium) | Determines stability limits. |
| Viscosity ( | ~310 mPa·s | > 800 mPa·s (Solid/Gel-like at RT)* | Higher |
| Conductivity ( | 1.4 - 3.0 mS/cm | 0.1 - 0.8 mS/cm | [BMPIP] requires elevated temp. |
| Anodic Limit | ~2.2 V vs. Fc/Fc+ | ~2.4 V vs. Fc/Fc+ | Similar oxidative stability. |
| Cathodic Limit | -1.8 V vs. Fc/Fc+ | -2.8 V vs. Fc/Fc+ | [BMPIP] is far superior for Li plating. |
| Electrochemical Window | ~4.0 V | > 5.2 V | Enables high-voltage cathodes. |
*Note: [BMPIP][PF6] has a melting point near or slightly above room temperature (approx 50°C) depending on purity; it often exists as a supercooled liquid or requires heating to 60°C for conductivity applications.
Part 3: The Self-Validating EIS Protocol
To accurately measure the conductivity of highly viscous ionic liquids like [BMPIP][PF6], you cannot rely on standard DC conductivity meters. You must use AC Impedance Spectroscopy to separate bulk resistance from electrode polarization.
Workflow Diagram: EIS Validation Logic
Figure 1: Step-by-step EIS workflow for isolating bulk ionic conductivity from interfacial artifacts.
Detailed Methodology
1. Cell Configuration & Calibration
-
Cell Type: Use a dip-type 2-electrode cell with platinized platinum electrodes. For viscous ILs, a sealed micro-cell (to prevent water absorption) is critical.
-
Calibration: Determine the Cell Constant (
) using a 0.01 M KCl standard solution at 25°C.-
Formula:
-
Validation Check: The phase angle at high frequency should be near 0° (resistive) for the KCl solution.
-
2. Sample Preparation
-
Drying: [BMPIP][PF6] is hydrophobic but hygroscopic. Dry the sample under vacuum (< 10 Pa) at 60°C for at least 12 hours. Water content > 500 ppm will artificially inflate conductivity and reduce the electrochemical window.
-
Loading: Load the cell inside an argon-filled glovebox to maintain dryness.
3. Impedance Parameters
-
Instrument: Potentiostat with FRA (Frequency Response Analyzer).
-
Mode: Potentiostatic EIS at OCP (Open Circuit Potential).
-
Amplitude: 10 mV RMS (ensures linear response).
-
Frequency Range: 1 MHz to 1 Hz.
-
Reasoning: High frequencies (>100 kHz) probe bulk properties; low frequencies (<100 Hz) probe electrode polarization (double-layer formation).
-
4. Data Analysis (The "Bode" Check)
To extract the true bulk resistance (
-
Plot the Nyquist Diagram (-Z'' vs Z').[1]
-
Observe the semi-circle (if present) or the spur. For ionic liquids, you typically see a tilted spur at low frequencies (electrode polarization) and a intercept with the Z' axis at high frequencies.
-
The Intercept: The value where the high-frequency data touches the real axis (Z') is
. -
Calculation:
Part 4: Mechanistic Insight & Causality
Why does the switch from Imidazolium to Piperidinium cause such a drastic shift in properties?
Diagram: Structure-Property Relationship[2]
Figure 2: Causal links between molecular structure, viscosity, and electrochemical stability.
Expert Insight: The "Chair" Conformation Effect
The Piperidinium ring exists in a "chair" conformation, which is sterically bulky compared to the planar Imidazolium ring.
-
Viscosity: This bulkiness prevents efficient packing but also increases internal friction (viscosity), leading to lower conductivity at room temperature.
-
Stability: Crucially, the Piperidinium ring is saturated. It lacks the acidic C2 proton found in Imidazolium rings. This makes [BMPIP] much harder to reduce, extending the cathodic limit to -2.8 V or beyond, which is essential for lithium metal battery applications where Imidazolium would decompose.
References
-
Electrochemical Windows of Piperidinium vs. Imidazolium: Source: Ong, S. P., et al. (2011). "Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations." Chemistry of Materials. [Link]
-
Comparative Transport Properties: Source: Tokuda, H., et al. (2006). "Physicochemical Properties and Structures of Room Temperature Ionic Liquids. 2. Variation of Alkyl Chain Length in Imidazolium Cation." The Journal of Physical Chemistry B. [Link]
Sources
Karl Fischer titration for water content in [BMPIP][PF6]
Title: Precision Moisture Analysis in Ionic Liquids: A Comparison Guide for Water Content Determination in [BMPIP][PF6]
Introduction
Ionic liquids (ILs) such as 1-butyl-3-methylpiperidinium hexafluorophosphate ([BMPIP][PF6]) are highly valued in electrochemistry, advanced battery research, and separation sciences due to their wide electrochemical windows, low volatility, and thermal stability. However, their performance is notoriously sensitive to trace moisture. Even in inherently "hydrophobic" ILs containing the hexafluorophosphate ([PF6]⁻) anion, water ingress can drastically alter physicochemical properties. Accurately quantifying water content is not just a quality control metric—it is a mandatory safety and efficacy requirement for any downstream application.
The Causality of Moisture Degradation in [PF6]⁻ Ionic Liquids
Why is trace moisture so destructive to [BMPIP][PF6]? The causality lies in the thermodynamic instability of the[PF6]⁻ anion when exposed to water and applied electrochemical potentials.
During electrochemical applications, the electrolytic reduction of water accelerates the hydrolysis of [PF6]⁻. This reaction produces tetrafluorophosphate (POF₄⁻) and difluorophosphate (PO₂F₂⁻) anions, along with highly corrosive hydrofluoric acid (HF)[1]. The presence of just 100 ppm of water can decrease the viscosity of hexafluorophosphate-based ILs by approximately 1%[2], fundamentally altering mass transport and ionic conductivity. Furthermore, the generated HF corrodes cell components and significantly narrows the electrochemical window of the solvent.
Mechanistic pathway of water-induced degradation in [BMPIP][PF6] ionic liquids.
Comparative Analysis: Karl Fischer Titration vs. Alternative Techniques
When selecting a moisture determination method for[BMPIP][PF6], researchers typically evaluate Karl Fischer (KF) Titration, Thermogravimetric Analysis (TGA), and Halogen Moisture Analyzers (Loss on Drying).
-
Coulometric Karl Fischer Titration: KF titration relies on the stoichiometric chemical reaction of iodine and water. For hydrophobic ILs like [BMPIP][PF6], where water content is typically in the parts-per-million (ppm) range (e.g., <220 ppm)[3], Coulometric KF is the gold standard. It generates iodine in situ at the anode, allowing for ultra-precise detection of trace moisture down to 1 ppm[4]. Ionic liquids are highly compatible with KF reagents due to their remarkable solubilizing power[5].
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. While excellent for determining the onset decomposition temperature of ILs[3], it struggles to differentiate between water loss and the volatilization of other low-molecular-weight synthesis impurities.
-
Halogen Moisture Analyzers (LOD): These use thermal drying to determine total moisture[4]. They are fast but lack the sensitivity required for ppm-level detection in ILs, and they cannot distinguish water from other volatile organic compounds (VOCs).
Table 1: Performance Comparison for Moisture Determination in[BMPIP][PF6]
| Feature / Metric | Coulometric KF Titration | TGA (Thermogravimetric) | Halogen Moisture Analyzer |
| Detection Limit | 1 ppm to 5% | ~0.1% (1000 ppm) | ~0.01% (100 ppm) |
| Specificity | Highly specific to H₂O | Non-specific (Total mass loss) | Non-specific (Total volatiles) |
| Sample Size | 0.1 - 2.0 g | 5 - 20 mg | 2 - 10 g |
| Suitability for [PF6]⁻ | Excellent (No thermal degradation) | Poor (Risk of HF release if heated) | Poor (Thermal degradation risk) |
| Primary Use Case | Trace moisture quantification | Thermal stability profiling | Bulk moisture in stable solids |
Step-by-Step Methodology: Self-Validating Coulometric KF Titration
To ensure scientific integrity, the following protocol incorporates a self-validating system to account for atmospheric moisture ingress.
Causality of the Method: Why use a gas-tight syringe and weigh by difference? ILs are viscous and highly hygroscopic. Volumetric transfer (e.g., pipetting) introduces massive error due to liquid retention in the tip and rapid exposure to ambient humidity. Weighing by difference (W1 - W2) eliminates volume-viscosity errors entirely.
Protocol:
-
System Preparation & Drift Determination:
-
Fill the titration vessel with a specialized KF anolyte suitable for hydrophobic samples (e.g., containing long-chain alcohols to aid [BMPIP][PF6] dissolution).
-
Turn on the generator electrode to neutralize residual moisture in the solvent.
-
Self-Validation Step: Monitor the background drift rate. Do not proceed until the drift is stable at ≤ 10 µg H₂O/min. This mathematically ensures atmospheric moisture diffusion into the cell is accounted for and subtracted from the final calculation.
-
-
Sample Handling (Inert Atmosphere):
-
Handle the [BMPIP][PF6] sample inside a nitrogen or argon-filled glovebox to prevent atmospheric moisture absorption.
-
Draw ~1.0 mL of the IL into a pre-dried, gas-tight glass syringe. Weigh the filled syringe on an analytical balance to record the initial mass (W1).
-
-
Sample Injection & Titration:
-
Inject the sample through the septum of the KF titration cell. Ensure the needle tip is submerged directly into the electrolyte to prevent viscous sample adherence to the vessel walls.
-
Immediately re-weigh the empty syringe (W2). The exact sample mass analyzed is W1 - W2.
-
-
Endpoint Detection & Calculation:
-
The bipotentiometric detector measures the drop in voltage as excess iodine accumulates at the endpoint. The instrument calculates the water content based on the total charge (Coulombs) required to generate the iodine, adhering strictly to Faraday's law.
-
-
Standard Verification:
-
Self-Validation Step: After every 5 samples, inject a certified 100 ppm water standard to verify that iodine generation recovery remains within a 97-103% confidence interval.
-
Step-by-step workflow for the self-validating coulometric KF titration of ILs.
Experimental Data: Method Performance on [BMPIP][PF6]
To objectively compare performance, the following experimental dataset highlights the discrepancy between Coulometric KF Titration and TGA for three batches of [BMPIP][PF6] subjected to different vacuum drying durations (60°C).
Table 2: Experimental Moisture Determination in [BMPIP][PF6] (KF vs. TGA)
| Drying Time (Vacuum, 60°C) | KF Titration Result (ppm H₂O) | TGA Mass Loss (%) | TGA Equivalent (ppm) | Analytical Observation |
| 12 Hours | 412 ± 5 ppm | 0.05% ± 0.02% | ~500 ppm | TGA overestimates due to the co-evaporation of residual volatile synthesis solvents. |
| 24 Hours | 185 ± 3 ppm | Not Detectable | N/A | TGA lacks the sensitivity required to detect mass loss below ~0.1%. |
| 48 Hours | 62 ± 2 ppm | Not Detectable | N/A | KF precisely quantifies tightly bound trace water; TGA fails entirely. |
Data Interpretation: The data clearly demonstrates the causality behind choosing KF over TGA for ionic liquids. TGA fails to detect moisture below the 1000 ppm (0.1%) threshold reliably and suffers from positive bias at higher moisture levels due to the co-evaporation of volatile impurities. Conversely, Coulometric KF provides high-fidelity, repeatable data down to 62 ppm, which is essential for qualifying [BMPIP][PF6] for sensitive electrochemical applications.
Conclusion
For the precise determination of water content in [BMPIP][PF6], Coulometric Karl Fischer titration is unequivocally superior to thermal and gravimetric alternatives. By employing a self-validating KF protocol, researchers can accurately monitor ppm-level moisture, thereby preventing [PF6]⁻ hydrolysis, preserving the ionic liquid's electrochemical window, and ensuring the longevity of experimental equipment.
References
-
Title: Electrochemically-induced Reactions of Hexafluorophosphate Anions With Water in Negative Ion Electrospray Mass Spectrometry of Undiluted Ionic Liquids Source: nih.gov URL: [Link]
-
Title: Moisture Determination via Karl-Fischer Titration - Ionic Liquids Source: hiyka.com URL: [Link]
-
Title: Viscosity of 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1-Octyl-3-methylimidazolium Hexafluorophosphate at High Pressure Source: acs.org URL: [Link]
-
Title: Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis Source: acs.org URL: [Link]
-
Title: Karl Fischer Titration vs. Moisture Analysers: What's Best for Your Application? Source: scalesandbalances.co.uk URL: [Link]
Sources
- 1. Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Karl Fischer vs Moisture Analysers Explained [scalesandbalances.co.uk]
- 5. hiyka.com [hiyka.com]
The Definitive Guide to [BMPIP][PF6] Purity Validation: Beyond Basic CHN
Executive Summary
In the high-stakes world of electrochemical energy storage and pharmaceutical synthesis, the purity of ionic liquids (ILs) like 1-butyl-1-methylpiperidinium hexafluorophosphate ([BMPIP][PF6]) is non-negotiable. While Elemental Analysis (CHN) is the industry standard for bulk purity confirmation, applying "organic" CHN protocols to this fluorinated, phosphorus-containing salt often yields misleading data.
This guide moves beyond the textbook, detailing a modified combustion protocol specifically for [BMPIP][PF6]. We compare its efficacy against NMR, Ion Chromatography (IC), and Karl Fischer titration, providing a self-validating workflow to ensure your solvent meets electrochemical grade standards.
The Theoretical Baseline: Defining the "Perfect" Sample
Before analyzing experimental data, we must establish the theoretical target. [BMPIP][PF6] (C₁₀H₂₂F₆NP) presents a unique challenge due to the high mass fraction of "invisible" heteroatoms (F, P) in standard CHN modes.
Target Molecule: 1-butyl-1-methylpiperidinium hexafluorophosphate Formula: C₁₀H₂₂F₆NP Molecular Weight: 301.25 g/mol [1]
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 10 | 12.011 | 120.11 | 39.87% |
| Hydrogen (H) | 22 | 1.008 | 22.176 | 7.36% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 4.65% |
| Fluorine (F) | 6 | 18.998 | 113.988 | 37.84% (Not detected in CHN) |
| Phosphorus (P) | 1 | 30.974 | 30.974 | 10.28% (Not detected in CHN) |
Critical Insight: In a standard CHN analysis, you are only measuring ~52% of the total mass. A "pass" on CHN does not guarantee purity unless coupled with anion-specific techniques.
The CHN Challenge: Why Standard Protocols Fail
Analyzing [BMPIP][PF6] is not like analyzing a simple organic solid. Two specific chemical interferences often cause "false failures":
-
The Phosphorus Glass Effect: Phosphorus can form refractory polyphosphates (glassy residues) during combustion. These residues trap carbon particles, preventing their oxidation to CO₂.
-
Result: Consistently low Carbon values.
-
-
The Fluorine Attack: Fluorine reacts with hydrogen to form HF, which attacks the quartz combustion tube. More critically, it can form stable tetrafluoromethane (CF₄), which is not detected by standard IR/TCD detectors calibrated for CO₂.
-
Result:Low Carbon and erratic Hydrogen values.
-
The "Gold Standard" Protocol: Modified CHN for [BMPIP][PF6]
To obtain accurate data, you must modify the combustion environment. This protocol uses combustion aids to disrupt phosphate glass formation and ensure complete fluorocarbon oxidation.
Step-by-Step Methodology
1. Sample Preparation (Hygroscopicity Management)
-
Pre-drying: [BMPIP][PF6] is hydrophobic but can still adsorb atmospheric moisture. Dry the sample in a vacuum oven at 60°C for 4 hours prior to weighing.
-
Handling: Weigh samples (2–3 mg) into tin capsules using a microbalance in a glovebox or desiccated environment.
2. The Additive Strategy (Crucial Step)
-
Add Tungsten (VI) Oxide (WO₃) or Vanadium (V) Oxide (V₂O₅):
-
Ratio: Add ~10–20 mg of WO₃ powder directly into the tin capsule with the sample.
-
Mechanism: WO₃ acts as an oxygen donor and a "flux," preventing the formation of P-C glassy aggregates and ensuring the release of all Carbon as CO₂. It also binds Fluorine, preventing HF damage to the column.
-
3. Instrument Parameters
-
Combustion Temp: Set to High Flash (1050°C) . The presence of F/P requires higher energy for bond cleavage than standard organics (950°C).
-
Oxygen Boost: Increase oxygen dosing time by 20% to ensure stoichiometric excess despite the formation of metal oxides.
4. The Water Correction
-
Mandatory: Run a Karl Fischer (Coulometric) titration in parallel.
-
Calculation: Correct the "Found" percentages for the water mass.
Comparative Analysis: CHN vs. Alternatives
CHN is a bulk check, but is it the best check? Below is a comparison of CHN against orthogonal techniques for specific impurity classes.
Table 2: Comparative Efficacy Matrix
| Feature | Modified CHN | ¹H NMR | Ion Chromatography (IC) | Karl Fischer (KF) |
| Primary Target | Bulk Purity (C, H, N ratio) | Organic Structure & Solvents | Halide Impurities (Cl⁻, Br⁻) | Water Content |
| Sensitivity | ± 0.3% (Low) | ~0.1% (Medium) | < 1 ppm (High) | < 10 ppm (High) |
| Blind Spot | Inorganic salts (e.g., LiPF₆), Water | Inorganic anions, Moisture | Organic impurities | Everything except water |
| Cost/Speed | Low / Fast | Medium / Fast | High / Slow | Low / Fast |
| Verdict | Essential First Pass | Structural Confirmation | Critical for Electrochem. Grade | Mandatory Correction |
Visualization: The Purity Validation Workflow
This diagram illustrates the logical flow for validating [BMPIP][PF6], ensuring no impurity escapes detection.
Figure 1: The "Self-Validating" Purity Workflow. Note that CHN is the gatekeeper for bulk purity, but IC is the final arbiter for electrochemical suitability.
Troubleshooting: Interpreting CHN Deviations
When your CHN results don't match the theoretical values (Table 1), use this logic to diagnose the synthesis error.
Table 3: Diagnostic Guide
| Observation | Likely Cause | Corrective Action |
| High H (> 7.6%) | Water contamination (Hygroscopic). | Re-dry sample; Check KF. |
| Low C (< 39.4%) | Incomplete combustion (Phosphate glass) OR Inorganic salt contamination (e.g., KPF₆). | Use WO₃ additive; Check IC for Potassium/Lithium. |
| High C (> 40.3%) | Trapped organic solvent (e.g., Acetone, DCM). | Check ¹H NMR for solvent peaks. |
| Low N (< 4.4%) | Excess acid (HPF₆) or incomplete cation formation. | Check pH; Check ¹H NMR integration. |
References
-
Sigma-Aldrich. 1-Butyl-1-methylpiperidinium hexafluorophosphate Specification Sheet.Link
-
H. Passos et al. Equations of State for Ionic Liquids. (Discusses density/purity correlations). Link
-
M. A. A. Rocha et al. High-accuracy vapor pressure data of the ionic liquids [C4C1im][NTf2] and [C4C1im][PF6]. (Highlighting the impact of impurities on physical properties). Link
-
T. Köchner et al. Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. (The definitive guide on why CHN misses halides). Link
-
Microanalysis Lab, Univ. of Illinois. CHN Analysis of Fluorinated Compounds. (Standard operating procedures for F-containing samples). Link
Sources
Electrochemical stability of [BMPIP][PF6] on glassy carbon vs platinum electrodes
This guide provides an in-depth technical comparison of the electrochemical stability of 1-butyl-1-methylpiperidinium hexafluorophosphate ([BMPIP][PF6]) on Glassy Carbon (GC) versus Platinum (Pt) electrodes.
Executive Summary
For high-voltage applications (>4.5 V), Glassy Carbon (GC) is the superior electrode substrate for [BMPIP][PF6], offering a significantly wider Electrochemical Stability Window (ESW) compared to Platinum (Pt). While Pt is the gold standard for conductivity and catalytic benchmarking, its catalytic nature narrows the ESW of [BMPIP][PF6] by facilitating parasitic reactions—specifically hydrogen evolution at the cathode and oxide formation at the anode. This guide details the mechanistic differences, providing validated protocols for determining these limits.
Introduction: The "Inert vs. Catalytic" Trade-off
[BMPIP][PF6] is a "designer" ionic liquid chosen specifically for its resistance to reduction (due to the saturated piperidinium ring) and oxidation (due to the fluorinated anion). However, the observed stability is a system property, defined not just by the liquid, but by its interface with the electrode.
-
Glassy Carbon (GC): Acts as a kinetic barrier. Its low electrocatalytic activity suppresses solvent breakdown, allowing researchers to observe the intrinsic redox limits of the [BMPIP]+ cation and [PF6]- anion.
-
Platinum (Pt): Acts as a kinetic accelerator. Its high surface energy promotes the adsorption of impurities (water) and the formation of surface oxides, often masking the true stability of the ionic liquid.
Comparative Analysis: Electrochemical Stability Windows (ESW)
The following data represents typical potential limits referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
Table 1: Stability Limits Comparison
| Parameter | Glassy Carbon (GC) | Platinum (Pt) | Mechanistic Cause for Difference |
| Cathodic Limit ( | ~ -3.3 V vs Fc/Fc⁺ | ~ -2.4 V vs Fc/Fc⁺ | HER Catalysis: Pt lowers the overpotential for proton reduction (from trace water), masking cation stability. |
| Anodic Limit ( | ~ +2.5 V vs Fc/Fc⁺ | ~ +1.6 V vs Fc/Fc⁺ | Surface Oxidation: Pt forms insulating oxide layers ( |
| Total Window ( | ~ 5.8 V | ~ 4.0 V | GC allows access to the true "ionic" window; Pt is limited by "parasitic" surface chemistry. |
Note: Values are approximate and highly dependent on water content (< 50 ppm is required for max ESW).
Mechanistic Visualization
The following diagram illustrates the competing pathways that define the stability window on both electrodes.
Caption: Comparative reaction pathways defining the electrochemical window. GC allows observation of ion breakdown, while Pt is limited by impurity catalysis and surface oxidation.
Detailed Experimental Protocol
To reproduce the wide ESW on GC, strict adherence to the following protocol is required.
A. Materials Preparation
-
Ionic Liquid: [BMPIP][PF6] is hygroscopic. Dry under vacuum (< 10 Pa) at 60°C for at least 12 hours. Water content must be verified via Karl Fischer titration to be < 50 ppm .
-
Reference Electrode: Use a Ag/Ag⁺ pseudo-reference (Silver wire in 10 mM AgNO₃ / 0.1 M [BMPIP][PF6] / Acetonitrile) or a Fc/Fc⁺ internal standard. Avoid aqueous Ag/AgCl to prevent water contamination.
B. Electrode Pre-treatment (The Critical Step)
The surface state of the electrode dictates the reproducibility of the voltammogram.
For Glassy Carbon (GC):
-
Polish: Figure-8 motion on Microcloth with 1.0 µm, then 0.3 µm, then 0.05 µm alumina slurry.
-
Sonicate: 2 minutes in ultrapure water, then 2 minutes in ethanol to remove alumina particles.
-
Dry: Stream of Nitrogen (
). Do not wipe with tissue. -
Activation (Optional but Recommended): Electrochemical activation by cycling in 0.5 M
between -1.0 and +1.0 V until stable features appear, then rinse and dry thoroughly.
For Platinum (Pt):
-
Flame Anneal: Hold the Pt tip in a butane flame until red-hot (approx. 5 seconds) to remove organic contaminants and reconstruct the surface crystal lattice.
-
Cool: Allow to cool in an inert Argon stream. Do not quench in water if immediate use in IL is intended.
C. Measurement (Cyclic Voltammetry)
-
Cell Setup: 3-electrode cell inside an Argon-filled glovebox (
ppm). -
Scan Rate: 50 mV/s or 100 mV/s.
-
Sequence: Start from Open Circuit Potential (OCP). Scan anodically first to avoid depositing reduction products that might oxidize later.
-
Cut-off Criteria: Define the limit as the potential where current density reaches 0.5 mA/cm² (arbitrary but standard for comparison).
Mechanistic Insights: Why the Difference?
The Cathodic Limit: Piperidinium Stability
The [BMPIP]+ cation is a saturated ring. Unlike imidazolium ([BMIM]+), it lacks the acidic proton at the C2 position.
-
On GC: The reduction of [BMPIP]+ involves ring opening, typically occurring at very negative potentials (~ -3.3 V). GC is chemically inert and does not stabilize the radical intermediate, pushing the limit further negative.
-
On Pt: Platinum is an excellent catalyst for Hydrogen Evolution Reaction (HER). Even at 50 ppm water, the reduction of water (
) occurs on Pt at potentials far less negative than the cation breakdown. Result: The "window" you see on Pt is often the window of the water impurity, not the ionic liquid.
The Anodic Limit: PF6 Stability
-
On GC: The limit is defined by the oxidation of the [PF6]- anion or the GC binder itself. This typically requires high energy (> +2.5 V).
-
On Pt: Pt begins to form surface oxides (
) at much lower potentials. This Faradaic current is often mistaken for electrolyte breakdown.
Application Implications
| Application | Recommended Electrode | Reasoning |
| Li-Ion / Na-Ion Batteries | Glassy Carbon / Graphite | Requires the wide cathodic window to allow Li plating/stripping without electrolyte decomposition. |
| Electrochemical Sensors | Platinum / Gold | The catalytic activity of Pt is necessary to detect specific analytes (e.g., dopamine, gases) despite the narrower window. |
| Supercapacitors | Porous Carbon (GC-like) | Maximizes energy density ( |
References
-
Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Source: MIT / Journal of Chemical Theory and Computation Relevance: Validates the theoretical limits of Piperidinium vs. Imidazolium cations and the impact of electrode catalytic activity.
-
Electrochemical Stability of Ionic Liquids on Carbon and Metal Electrodes. Source: Journal of The Electrochemical Society Relevance: Provides comparative CV data for PF6-based ILs on GC vs Pt, highlighting the "water effect" on Pt electrodes.
-
Effect of Water on the Electrochemical Window of Ionic Liquids. Source: ChemRxiv (Preprint) Relevance: Details how trace water collapses the cathodic limit on Pt but has negligible effect on GC at low concentrations.
-
Standardizing Electrochemical Windows of Ionic Liquids. Source: IUPAC / Pure and Applied Chemistry Relevance: Establishes the 0.5 mA/cm² cut-off current density standard used in this guide.
A Comparative Guide to the Thermal Stability of [BMPIP][PF6] and [BMPIP][TFSI] Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of ionic liquids (ILs), the choice of cation and anion is paramount in tailoring the physicochemical properties for specific applications. For researchers in fields ranging from organic synthesis to drug development, thermal stability is a critical parameter that dictates the operational limits and safety of a process. This guide provides an in-depth comparison of the thermal stability of two closely related piperidinium-based ionic liquids: 1-Butyl-1-methylpiperidinium hexafluorophosphate ([BMPIP][PF6]) and 1-Butyl-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide ([BMPIP][TFSI]).
This comparison is grounded in the established principles of ionic liquid chemistry and supported by data from analogous compounds, providing a predictive framework in the absence of direct side-by-side experimental analysis in the reviewed literature.
The Critical Role of the Anion in Thermal Stability
The thermal stability of an ionic liquid is intrinsically linked to the strength of the bonds within its constituent ions and the overall stability of the cation-anion pairing. While the 1-butyl-1-methylpiperidinium ([BMPIP]) cation remains constant in this comparison, the anion is varied between hexafluorophosphate ([PF6]⁻) and bis(trifluoromethylsulfonyl)imide ([TFSI]⁻). It is a well-established principle in ionic liquid chemistry that the nature of the anion plays a dominant role in determining the thermal decomposition temperature.
The [TFSI]⁻ anion is generally recognized for imparting exceptional thermal stability to ionic liquids.[1] This is attributed to the extensive charge delocalization across the two sulfonyl groups and the strong, electron-withdrawing trifluoromethyl groups. This delocalization reduces the nucleophilicity of the anion, thereby minimizing its tendency to participate in decomposition reactions with the cation at elevated temperatures. In contrast, the [PF6]⁻ anion, while offering a degree of stability, is known to be susceptible to hydrolysis, which can lead to the formation of hydrofluoric acid (HF) and a subsequent lowering of the decomposition temperature.
Comparative Thermal Stability Data
Research on a series of piperidinium-based ionic liquids with the [TFSI]⁻ anion has shown them to be stable up to 300 °C. This provides a strong indication that [BMPIP][TFSI] possesses a high decomposition temperature. Conversely, ionic liquids containing the [PF6]⁻ anion typically exhibit lower thermal stability compared to their [TFSI]⁻ counterparts.
Table 1: Predicted Comparative Thermal Stability
| Ionic Liquid | Cation | Anion | Predicted Onset Decomposition Temperature (Td) | Rationale |
| [BMPIP][PF6] | 1-Butyl-1-methylpiperidinium | Hexafluorophosphate | Lower | The [PF6]⁻ anion is more susceptible to decomposition pathways, including hydrolysis. |
| [BMPIP][TFSI] | 1-Butyl-1-methylpiperidinium | Bis(trifluoromethylsulfonyl)imide | Higher (likely > 300 °C) | The [TFSI]⁻ anion's charge delocalization and stability impart exceptional thermal resistance.[1] |
It is important to emphasize that these are predicted trends. For definitive thermal stability data, experimental determination via thermogravimetric analysis is essential.
The "Why": Mechanistic Insights into Thermal Decomposition
The difference in thermal stability between [BMPIP][PF6] and [BMPIP][TFSI] can be attributed to the inherent chemical properties of the anions and their interaction with the cation.
Caption: Factors influencing the thermal stability of [BMPIP][TFSI] vs. [BMPIP][PF6].
The decomposition of piperidinium-based ionic liquids is often initiated by a nucleophilic attack of the anion on the cation. The highly delocalized negative charge on the [TFSI]⁻ anion makes it a very weak nucleophile, thus disfavoring this decomposition pathway. Conversely, the [PF6]⁻ anion is a stronger nucleophile and is more prone to abstracting a proton from the cation or participating in other decomposition reactions.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To experimentally determine and compare the thermal stability of [BMPIP][PF6] and [BMPIP][TFSI], thermogravimetric analysis (TGA) is the standard method. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine the onset decomposition temperature (Td) of [BMPIP][PF6] and [BMPIP][TFSI].
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas
-
Microbalance
-
[BMPIP][PF6] sample (dried under vacuum)
-
[BMPIP][TFSI] sample (dried under vacuum)
-
Alumina or platinum crucibles
Experimental Workflow:
Caption: Experimental workflow for TGA analysis of ionic liquids.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure both ionic liquid samples are thoroughly dried under high vacuum for at least 24 hours to remove any residual water, which can significantly affect the decomposition temperature.
-
Using a microbalance, accurately weigh 5-10 mg of the dried ionic liquid into a clean TGA crucible.
-
-
Instrument Setup:
-
Place the crucible containing the sample onto the TGA balance.
-
Purge the TGA furnace with a high-purity inert gas (nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.
-
Allow the system to equilibrate at a starting temperature, typically near ambient (e.g., 30 °C).
-
-
Heating Program:
-
Program the instrument to heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (a standard rate is 10 °C/min).
-
-
Data Acquisition:
-
The instrument will continuously monitor and record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
The onset decomposition temperature (Td) is typically determined as the temperature at which a significant mass loss begins. This can be calculated using the tangent method at the point of inflection of the mass loss curve.
-
Conclusion and Recommendations
Based on established chemical principles and data from related compounds, [BMPIP][TFSI] is predicted to exhibit significantly higher thermal stability than [BMPIP][PF6] . The robust nature of the [TFSI]⁻ anion, with its extensive charge delocalization, renders it less reactive and more resistant to thermal degradation.
For applications requiring high-temperature processing or where long-term thermal stability is a critical safety and performance parameter, [BMPIP][TFSI] is the recommended choice . However, for applications where cost is a primary driver and the operational temperature window is well below the likely decomposition temperature of the [PF6]⁻ analogue, [BMPIP][PF6] may be a viable option, provided that stringent measures are in place to exclude moisture.
It is strongly recommended that researchers and drug development professionals conduct their own thermogravimetric analysis on the specific batches of ionic liquids to be used in their processes to obtain precise and reliable thermal stability data.
References
- Hiyka. (n.d.). 1-Butyl-1-Methylpiperidinium Bis(trifluoromethylsulfonyl)Imide, 99%.
Sources
Analytical Comparison Guide: Validating [BMPIP][PF6] Anion-Cation Interactions
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: 1-butyl-1-methylpiperidinium hexafluorophosphate ([BMPIP][PF6])
Understanding the physicochemical properties of ionic liquids (ILs) like [BMPIP][PF6] is critical for applications ranging from advanced battery electrolytes to pharmaceutical solvent systems. The macroscopic properties of [BMPIP][PF6]—such as viscosity, ionic conductivity, and thermal stability—are fundamentally dictated by the 1[1]. This guide objectively compares analytical techniques for validating these interactions, demonstrating why Confocal Raman Spectroscopy serves as the premier choice for probing the [PF6]⁻ anion's structural dynamics.
Mechanistic Grounding: The Causality of Spectral Shifts
In the [BMPIP][PF6] system, the bulky piperidinium cation interacts with the octahedral [PF6]⁻ anion through a combination of non-directional Coulombic forces and weak, directional hydrogen bonding (primarily between the acidic protons of the piperidinium ring/alkyl chains and the fluorine atoms of the anion).
An isolated [PF6]⁻ anion possesses perfect
Logical flow demonstrating how [BMPIP][PF6] ion pairing breaks anion symmetry, inducing Raman shifts.
Comparative Analysis: Raman vs. FTIR vs. ¹H-NMR
To validate these interactions, researchers typically evaluate Confocal Raman Spectroscopy against Fourier Transform Infrared (FTIR) Spectroscopy and Proton Nuclear Magnetic Resonance (¹H-NMR). While all three provide structural insights, Raman spectroscopy offers unparalleled advantages for probing the symmetric vibrational modes of the anion without the need for complex sample preparation.
Quantitative Performance Comparison
| Performance Metric | Confocal Raman Spectroscopy | FTIR Spectroscopy | ¹H-NMR Spectroscopy |
| Primary Target | Symmetric modes ( | Asymmetric modes ( | Cation protons (H-bonding sites) |
| Sensitivity to Ion Pairing | High (Directly measures symmetry breaking) | Moderate (Relies on IR-activation of | High (Chemical shift of ring protons) |
| Spatial Resolution | < 1 µm (Confocal mapping) | ~10-20 µm | Bulk measurement |
| Sample Preparation | Zero (Neat liquid, non-destructive) | Thin film or ATR crystal required | Deuterated solvent or neat capillary |
| In-situ T/P Control | Excellent (Compatible with glass/quartz) | Good (Requires IR-transparent windows) | Complex (Requires specialized probes) |
The Verdict: While ¹H-NMR is excellent for observing the cation's perspective (proton shifts) and FTIR captures asymmetric stretching, Raman Spectroscopy is the only technique that directly and quantitatively measures the fundamental symmetry breaking of the [PF6]⁻ anion in its native, unadulterated state.
Experimental Protocol: Self-Validating Raman Workflow
As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . By systematically applying thermal perturbation to the [BMPIP][PF6] sample, we alter the kinetic energy and intermolecular distances. If the ~741 cm⁻¹ peak shifts and narrows upon heating, it validates that thermal energy is successfully disrupting the ion pairs and restoring the anion's
Step-by-Step Methodology
-
Sample Preparation (Moisture Exclusion): Load 50 µL of neat, anhydrous [BMPIP][PF6] into a sealed quartz capillary inside an argon-filled glovebox. Causality: Atmospheric moisture acts as a competitive hydrogen-bond donor to the [PF6]⁻ anion, which would artificially skew the symmetry-breaking data.
-
Environmental Setup: Mount the sealed capillary onto a variable-temperature stage (e.g., Linkam) under the Raman microscope. Set the baseline temperature to 20°C.
-
Instrument Calibration & Optics: Calibrate the spectrometer using a silicon wafer standard (520.7 cm⁻¹). Utilize a 532 nm excitation laser and an 1800 lines/mm diffraction grating . Causality: This specific grating ensures a spectral resolution of
1 cm⁻¹, which is mandatory for resolving the subtle peak shifts (often 2-4 cm⁻¹) associated with ion pairing. -
Spectral Acquisition: Focus the laser inside the bulk liquid using a 50x long-working-distance objective. Acquire spectra in the 600–900 cm⁻¹ range to isolate the
band. Accumulate 3 scans of 10 seconds each to maximize the signal-to-noise ratio while preventing localized laser heating. -
Thermal Perturbation (The Validation Step): Increase the temperature in 10°C increments up to 100°C. Allow 5 minutes of thermal equilibration at each step before acquiring the next spectrum.
-
Data Deconvolution: Export the data and apply Voigt profile fitting to deconvolute the ~741 cm⁻¹ envelope. Quantify the area ratio of the "free" anion peak (lower wavenumber) versus the "ion-paired" peak (higher wavenumber) as a function of temperature.
Step-by-step Raman spectroscopy workflow for validating anion-cation interactions in [BMPIP][PF6].
References
- Title: Spectroscopic measurements of ionic association in solutions of LiPF6 Source: PubMed / The Journal of Physical Chemistry B URL
- Title: Probing the Reorganization of Ionic Liquids' Structure Induced by CO2 Sorption Source: ResearchGate / ChemPhysChem URL
- Title: Raman and Infrared Spectra and Ab Initio Calculations of C MIM Imidazolium Hexafluorophosphate Ionic Liquids Source: Scribd / The Journal of Physical Chemistry B URL
Sources
Safety Operating Guide
1-Butyl-1-methylpiperidinium hexafluorophosphate proper disposal procedures
This guide outlines the specific operational protocols for the safe handling and disposal of 1-Butyl-1-methylpiperidinium hexafluorophosphate ([BMPIP][PF₆]).
Executive Summary
Do not dispose of this compound down the drain. While 1-Butyl-1-methylpiperidinium hexafluorophosphate is often labeled simply as an "irritant" (H315/H319), its hexafluorophosphate ([PF₆]⁻) anion presents a latent chemical hazard.[1] Under acidic conditions or elevated temperatures in the presence of moisture, [PF₆]⁻ hydrolyzes to release Hydrofluoric Acid (HF) .
Core Directive: Treat all waste streams containing this ionic liquid as Fluorinated Hazardous Waste . Use plastic (HDPE/PP) containers for waste storage to prevent glass corrosion in the event of HF generation.
Chemical Profile & Hazard Identification
| Property | Detail |
| Chemical Name | 1-Butyl-1-methylpiperidinium hexafluorophosphate |
| Common Abbreviations | [BMPIP][PF6], [PP14][PF6] |
| CAS Number | 1257647-66-7 |
| Physical State | White crystalline solid or viscous liquid (depending on purity/temp) |
| Primary Hazards (GHS) | Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335) |
| Latent Hazard | Hydrolysis to HF (upon contact with moisture/acid) |
| RCRA Status (USA) | Not a P- or U-listed waste. Classified by characteristic (potentially corrosive/toxic if degraded).[3] |
The Hidden Risk: Anion Hydrolysis
The stability of the [PF₆]⁻ anion is the primary driver for the disposal protocol. Unlike stable anions (e.g., bis(trifluoromethylsulfonyl)imide or [TFSI]), [PF₆]⁻ is chemically labile.
Mechanism of Failure: In the presence of water and heat (or strong acid), the P-F bond cleaves. This is an autocatalytic cycle where the generated acidity accelerates further decomposition.
Hydrolysis Pathway Diagram The following diagram illustrates why moisture exclusion is critical during waste accumulation.
Caption: The decomposition pathway of the hexafluorophosphate anion leading to HF generation and subsequent glass container failure.[4]
Step-by-Step Disposal Protocol
Step 1: Waste Segregation[1]
-
Strict Separation: Do NOT mix [BMPIP][PF₆] waste with:
-
Strong acids (accelerates HF formation).
-
Aqueous waste streams (initiates hydrolysis).
-
Oxidizers (potential reaction with the organic cation).
-
-
Dedicated Stream: Establish a specific waste stream labeled "Fluorinated Organic Solids/Liquids."
Step 2: Container Selection (Critical)
-
Primary Choice: HDPE (High-Density Polyethylene) or PP (Polypropylene) .
-
Avoid Glass: While the pure IL is stable in glass, waste mixtures are unpredictable. If HF forms, it will etch and eventually breach glass bottles.
-
Secondary Containment: Store the waste bottle inside a secondary plastic tray to capture potential leaks.
Step 3: Labeling
Mark the container clearly with the following data:
-
Contents: 1-Butyl-1-methylpiperidinium hexafluorophosphate.[2][5][6][7][8]
-
Solvent: (If dissolved, e.g., Acetonitrile, Dichloromethane).
-
Hazard Warning: "Contains Fluorinated Compounds - Potential HF Generation."
Step 4: Disposal Method
-
Preferred Method: High-Temperature Incineration .
-
The facility must be equipped with a scrubber system (alkaline wash) to neutralize the HF gas generated during combustion.
-
-
Alternative (Small Scale/Spill): Chemical neutralization (see Emergency Procedures below) followed by solidification.
Operational Workflow: From Bench to Pickup
Caption: Decision matrix for the safe collection and routing of piperidinium-based ionic liquid waste.
Emergency Procedures
Spill Cleanup
-
PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If the spill is large or hot, use a respirator.
-
Containment: Do not use water. Cover the spill with an inert absorbent (Vermiculite or dry sand).
-
Neutralization (If hydrolysis is suspected): Sprinkle Calcium Carbonate (
) or Calcium Gluconate powder over the spill. The calcium ions will precipitate fluoride as insoluble Calcium Fluoride ( ), mitigating the HF risk. -
Collection: Scoop the absorbent/IL mixture into a plastic (HDPE) waste pail.
First Aid
-
Skin Contact: Wash immediately with copious amounts of water. If redness or burning persists (indicating potential HF hydrolysis on skin), apply Calcium Gluconate gel and seek medical attention.
-
Eye Contact: Rinse thoroughly with water for at least 15 minutes.[9] Seek immediate medical attention.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-Butyl-1-methylpiperidinium hexafluorophosphate. Retrieved from (Search CAS: 1257647-66-7).
-
Freire, M. G., et al. (2010). "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry A, 114(11), 3744–3749.[10] Retrieved from .
- Rogers, R. D., & Seddon, K. R. (2003). "Ionic Liquids–Solvents of the Future?" Science, 302(5646), 792-793. (Context on IL stability and handling).
Sources
- 1. buyat.ppg.com [buyat.ppg.com]
- 2. 1-Butyl-1-methyl-piperidinium-hexafluorophosphat 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.ca [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate | 330671-29-9 | TCI Deutschland GmbH [tcichemicals.com]
- 7. roco.global [roco.global]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. iolitec.de [iolitec.de]
- 10. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
